molecular formula C8H7NS B016290 1H-Indole-3-thiol CAS No. 480-94-4

1H-Indole-3-thiol

Cat. No.: B016290
CAS No.: 480-94-4
M. Wt: 149.21 g/mol
InChI Key: LYFRUBQVZGVXPR-UHFFFAOYSA-N
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Description

1H-Indole-3-thiol (CAS 480-94-4), also known as 3-Mercaptoindole, is a high-value indole derivative with the molecular formula C8H7NS. This compound serves as a versatile and essential building block in medicinal chemistry and organic synthesis, particularly for constructing pharmacologically active molecules and complex heterocyclic systems. The indole scaffold is a privileged structure in drug discovery, ranking among the most frequently used ring systems in marketed pharmaceuticals. As a key synthetic intermediate, this compound is an ideal precursor for generating diverse molecular scaffolds, especially in multicomponent reactions (MCRs) which are efficient pathways to complex structures. Its reactivity allows for the synthesis of various indole-based five-membered heterocycles, which are pivotal in developing new therapeutic agents. Research indicates these derivatives exhibit a broad spectrum of biological activities, including potential anticancer, antimicrobial, antioxidant, antidiabetic, and anti-inflammatory properties. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop novel pharmaceuticals with improved efficacy and selectivity. Proper handling is required; this compound should be stored in a cool, dark place under an inert atmosphere (2-8°C) to ensure stability. Please note: This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indole-3-thiol
Source PubChem
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InChI

InChI=1S/C8H7NS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFRUBQVZGVXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197392
Record name 1H-Indole-3-thiol
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Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

480-94-4
Record name 1H-Indole-3-thiol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-thiol
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Record name 1H-Indole-3-thiol
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Foundational & Exploratory

Spectroscopic Characterization of 1H-Indole-3-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indole-3-thiol, a sulfur-containing derivative of the indole scaffold, presents a molecule of significant interest in medicinal chemistry and drug development due to the established biological activity of both the indole nucleus and thiol-containing compounds. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its analogues. This technical guide provides a detailed overview of the expected spectroscopic properties of this compound based on established principles and data from related molecules. It includes predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed experimental protocols for acquiring these spectra and presents a generalized workflow for the spectroscopic analysis of synthesized organic compounds.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The introduction of a thiol group at the C3 position of the indole ring is expected to influence the chemical shifts of the nearby protons and carbons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H1 (N-H)8.1 - 8.3broad singlet-The N-H proton of the indole ring.
H27.2 - 7.4doublet~2.5Influenced by the adjacent thiol group.
H47.6 - 7.8doublet~7.8Aromatic proton on the benzene ring.
H57.1 - 7.3triplet~7.5Aromatic proton on the benzene ring.
H67.1 - 7.3triplet~7.5Aromatic proton on the benzene ring.
H77.5 - 7.7doublet~8.0Aromatic proton on the benzene ring.
S-H3.3 - 3.5singlet-The thiol proton; its chemical shift can be variable.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2123 - 126Significantly influenced by the adjacent C3-substituent.
C3110 - 113Directly attached to the electron-donating thiol group.
C3a128 - 130Bridgehead carbon.
C4120 - 122Aromatic carbon.
C5121 - 123Aromatic carbon.
C6119 - 121Aromatic carbon.
C7111 - 113Aromatic carbon.
C7a135 - 137Bridgehead carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and S-H stretching vibrations, as well as absorptions typical of the aromatic indole ring.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)VibrationIntensity
~3400N-H stretchMedium
3100 - 3000Aromatic C-H stretchMedium
2600 - 2550S-H stretchWeak
1620 - 1580C=C aromatic ring stretchMedium-Strong
1460 - 1440C=C aromatic ring stretchMedium-Strong
750 - 730C-H out-of-plane bendStrong
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption spectrum, which will be modified by the presence of the thiol group.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

λmax (nm)Molar Absorptivity (ε)SolventTransition
~220HighMethanol/Ethanolπ → π
~275MediumMethanol/Ethanolπ → π
~290MediumMethanol/Ethanolπ → π*
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Table 5: Predicted Mass Spectrometry Data for this compound

TechniquePredicted m/zInterpretation
Electron Ionization (EI)149Molecular Ion [M]⁺
116Loss of SH radical

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Cap the tube and ensure the solution is homogeneous.

  • ¹H NMR Data Acquisition (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 16-64.

    • Acquisition Time (AQ): 3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): 0-12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Data Acquisition (100 MHz Spectrometer):

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans (NS): 1024 or more, depending on concentration.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): 0-200 ppm.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and apply a baseline correction.

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C) or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., methanol or ethanol).

    • Perform serial dilutions to obtain a sample with an absorbance in the optimal range (0.1 - 1.0 AU).

  • Data Acquisition:

    • Instrument: Dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-400 nm.

    • Cuvette: Use a 1 cm path length quartz cuvette.

    • Blank: Use the pure solvent as a blank to zero the instrument.

Mass Spectrometry (MS)
  • Sample Introduction:

    • The method of introduction will depend on the ionization technique and the thermal stability of the compound. Direct infusion via a syringe pump for Electrospray Ionization (ESI) or a direct insertion probe for Electron Ionization (EI) are common methods.

  • Ionization:

    • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.

    • Electrospray Ionization (ESI): A soft ionization technique that typically results in a prominent molecular ion peak, useful for determining the molecular weight.

  • Data Acquisition:

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Polarity: Positive ion mode is typically used for indole derivatives.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Data Interpretation & Spectral Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Elucidation Structure Confirmation & Purity Assessment Data_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Caption: Generalized workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for its application in research and development. While experimental data is not widely published, a combination of predictive analysis based on related structures and standardized experimental protocols provides a robust framework for its unambiguous identification. The methodologies and predicted data presented in this guide serve as a valuable resource for scientists working with this and similar heterocyclic compounds, facilitating accurate structural elucidation and ensuring compound quality.

A Technical Guide to Quantum Chemical Calculations for 1H-Indole-3-thiol: A Computational Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 1H-indole-3-thiol. While specific comprehensive studies on this molecule are not extensively published, this document outlines a robust computational protocol based on established methods for similar indole derivatives.[1][2][3][4] By leveraging Density Functional Theory (DFT), we can predict the geometric, electronic, and spectroscopic properties of this compound, offering critical insights for drug design and development.

Core Concepts and Computational Strategy

Quantum chemical calculations, particularly DFT, serve as a powerful "computational microscope" to investigate molecules at the atomic level. For a potential drug candidate like this compound, these methods allow for the prediction of key molecular descriptors that govern its behavior and interaction with biological targets.

The central strategy involves:

  • Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

  • Vibrational Analysis: Confirming the stability of the optimized structure and predicting its infrared and Raman spectra.

  • Electronic Property Analysis: Investigating the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) to understand reactivity and intermolecular interactions.

The following diagram illustrates the typical workflow for such a computational study.

G Computational Workflow for this compound A 1. Molecular Input (Build this compound structure) B 2. Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D E 4. Property Calculations (HOMO, LUMO, MEP, etc.) D->E  Yes G Refine Input Geometry D->G No F 5. Data Analysis & Visualization E->F G->B G From Quantum Properties to Drug Design cluster_0 Calculated Quantum Properties cluster_1 Application in Drug Development A Optimized Geometry (Bond Lengths, Angles) E Pharmacophore Modeling (Shape & H-bond sites) A->E G Receptor Docking (Binding site interactions) A->G B HOMO/LUMO Energies (Energy Gap) F Reactivity Prediction (Metabolic stability, toxicity) B->F C Molecular Electrostatic Potential (MEP) C->G Identifies H-bond donors/acceptors D Vibrational Spectra (IR/Raman) H Compound Identification (Spectroscopic fingerprint) D->H

References

Theoretical Properties of 1H-Indole-3-thiol Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Theoretical and Experimental Aspects of 1H-Indole-3-thiol Derivatives.

Introduction

This compound derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities. The indole scaffold is a privileged structure in numerous natural products and approved drugs, and the introduction of a thiol group at the C3-position significantly influences its electronic properties and biological reactivity.[1][2] This guide provides a comprehensive overview of the theoretical properties, synthesis, and biological evaluation of this compound derivatives, with a focus on their potential as anticancer agents through the modulation of key signaling pathways.

Theoretical Properties

Computational studies, particularly Density Functional Theory (DFT), are invaluable for predicting the molecular geometry, electronic structure, and reactivity of this compound derivatives. These theoretical insights are crucial for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

Molecular Geometry

Table 1: Calculated Molecular Geometry of Representative Indole Derivatives

Parameter1H-Indole (Calculated)2-cyano-1-(phenylsulfonyl)indole (Calculated)[3]
Bond Lengths (Å)
N1-C21.3751.417
C2-C31.3731.361
C3-C3a1.4371.449
C3a-C41.4021.405
C4-C51.3851.384
C5-C61.4051.401
C6-C71.3881.389
C7-C7a1.4031.408
C7a-N11.3911.458
Bond Angles (°)
C7a-N1-C2108.9110.1
N1-C2-C3110.5109.9
C2-C3-C3a107.0107.5
C3-C3a-C7a106.5106.8
C4-C3a-C7a119.3119.0
C3a-C4-C5119.5119.7
C4-C5-C6120.4120.5
C5-C6-C7121.2121.0
C6-C7-C7a118.0118.1
C3a-C7a-N1109.9109.5
Dihedral Angles (°)
C2-N1-C7a-C7179.9179.1
C2-N1-C7a-C3a-0.1-0.1
C3-C2-N1-C7a0.10.2

Note: Data for 1H-Indole is based on general computational chemistry knowledge. Data for 2-cyano-1-(phenylsulfonyl)indole is from a published DFT study and is provided for comparative purposes.[3] Specific, comprehensive tabulated data for a series of this compound derivatives were not available in the searched literature.

Electronic Properties

The electronic properties of this compound derivatives, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the dipole moment, are critical determinants of their reactivity and potential as drug candidates. A smaller HOMO-LUMO gap generally indicates higher reactivity.[4]

Table 2: Calculated Electronic Properties of Representative Indole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Indole-3-carboxaldehyde-6.71-2.524.194.15
5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol-6.34-1.784.563.58
3-(2-chlorophenyl)thiophene-6.23-1.125.112.34

Experimental Protocols

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of 3-thioindoles is the direct C-H thiolation of indoles. Iodine-catalyzed reactions have gained prominence due to their mild conditions and use of a readily available catalyst.[2][8][9]

Detailed Protocol: Iodine-Catalyzed Synthesis of 3-(Arylthio)-1H-indoles [8]

Materials:

  • Substituted 1H-Indole (1.0 mmol)

  • Aryl thiol (1.2 mmol)

  • Iodine (I₂) (10 mol%)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried reaction tube, add the substituted 1H-indole (1.0 mmol), aryl thiol (1.2 mmol), and iodine (10 mol%).

  • Add DMSO (3 mL) to the reaction tube.

  • Stir the reaction mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 3-(arylthio)-1H-indole.

Characterization: The structure of the synthesized compounds can be confirmed by standard spectroscopic methods:

  • ¹H NMR and ¹³C NMR Spectroscopy: To determine the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Table 3: Representative ¹H and ¹³C NMR Data for 3-thioindole Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-(Phenylthio)-1H-indole 8.12 (br s, 1H, NH), 7.85 (d, 1H), 7.45-7.20 (m, 8H)137.1, 136.2, 131.0, 129.2, 128.8, 126.5, 125.8, 122.8, 121.0, 119.9, 111.7, 101.9
3-(p-Tolylthio)-1H-indole 8.08 (br s, 1H, NH), 7.82 (d, 1H), 7.38 (d, 1H), 7.25-7.05 (m, 6H), 2.28 (s, 3H)136.9, 136.0, 132.5, 131.2, 129.8, 129.5, 127.0, 122.6, 120.8, 119.7, 111.5, 102.3, 20.9

Note: The presented NMR data is representative and may vary depending on the solvent and specific substituents.

Biological Evaluation: In Vitro Cytotoxicity Assay

The anticancer potential of synthesized this compound derivatives is commonly assessed using in vitro cytotoxicity assays, such as the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a range from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Indole derivatives are known to exert their anticancer effects by modulating various cellular signaling pathways. A key pathway implicated in the action of many indole compounds is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[6][9][10][11][12][13][14]

PI3K_Akt_mTOR_Pathway GF Growth Factors (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PTEN PTEN PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes eIF4EBP1->CellGrowth Promotes IndoleThiol This compound Derivatives IndoleThiol->PI3K Inhibits IndoleThiol->Akt Inhibits PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

Experimental and Drug Discovery Workflow

The development of novel this compound derivatives as therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 Discovery & Design cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation cluster_3 Preclinical Development A Target Identification (e.g., PI3K, Akt) B Computational Modeling (DFT, Docking) A->B C Lead Compound Design B->C D Chemical Synthesis (e.g., Iodine-catalyzed Thiolation) C->D E Purification (Column Chromatography) D->E F Structural Characterization (NMR, MS) E->F G In Vitro Cytotoxicity Assays (MTT, etc.) F->G H Mechanism of Action Studies (Western Blot, Flow Cytometry) G->H I Lead Optimization H->I I->C Iterative Improvement J In Vivo Animal Models I->J K Toxicology Studies J->K

Caption: General workflow for the discovery and development of this compound derivatives as drug candidates.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This guide has provided an overview of their theoretical properties, key synthetic methodologies, and protocols for biological evaluation. The integration of computational chemistry with experimental synthesis and biological testing is crucial for the efficient discovery and optimization of lead compounds. Future research should focus on expanding the library of these derivatives and conducting in-depth mechanistic studies to fully elucidate their therapeutic potential.

References

Electrochemical Behavior of 1H-Indole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated electrochemical behavior of 1H-Indole-3-thiol. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from studies on structurally related indole derivatives and thiol-containing compounds to predict its electrochemical properties and suggest experimental approaches.

Introduction to the Electrochemical Activity of Indole Derivatives

Indole and its derivatives are well-recognized electroactive compounds, readily undergoing oxidation at various electrode surfaces.[1][2] The indole nucleus is a core component of numerous biologically significant molecules, and understanding its redox behavior is crucial for drug discovery, metabolism studies, and the development of novel therapeutic agents.[3] The electrochemical oxidation of indoles can lead to the formation of dimers, trimers, or polymers, a property that is highly dependent on the nature and position of substituents on the indole ring.[4][5]

Predicted Electrochemical Behavior of this compound

The presence of a thiol group at the C3 position of the indole ring in this compound is expected to introduce unique electrochemical characteristics. The overall electrochemical profile will likely be a combination of the redox processes associated with both the indole moiety and the thiol group.

Oxidation Pathways

The oxidation of this compound is anticipated to proceed through one or more of the following pathways:

  • Oxidation of the Thiol Group: Thiols are known to undergo electrochemical oxidation to form disulfides.[6][7] This is often a primary and facile oxidation step. In the case of this compound, this would result in the formation of a disulfide-linked indole dimer.

  • Oxidation of the Indole Ring: The indole ring itself is susceptible to oxidation. For 3-substituted indoles, oxidation can occur at the C2 position of the pyrrole ring.[1][8] This process is often irreversible and can lead to the formation of oxindole derivatives or initiate polymerization.

  • Electropolymerization: Indole and many of its derivatives can be electropolymerized to form conductive polymer films on the electrode surface.[4][5] The reactivity of the monomer and the properties of the resulting polymer are influenced by the substituent at the C3 position. It is plausible that this compound could undergo electropolymerization, potentially through linkages involving the indole ring and/or the sulfur atoms.

The specific oxidation pathway that predominates will depend on experimental conditions such as the applied potential, pH of the electrolyte, and the nature of the working electrode.

Reduction Pathways

While the oxidation of indoles and thiols is more commonly studied, reduction processes are also possible. The indole ring can be reduced at negative potentials, though this typically requires more forcing conditions than oxidation. The disulfide formed from the oxidation of the thiol group can be electrochemically reduced back to the thiol, often exhibiting a reversible or quasi-reversible process in cyclic voltammetry.

Quantitative Data Summary (Illustrative)

Table 1: Predicted Oxidation Potentials for this compound

ProcessPredicted Potential Range (V vs. Ag/AgCl)TechniqueNotes
Thiol Oxidation to Disulfide+0.2 to +0.6Cyclic Voltammetry (CV)May appear as a quasi-reversible or irreversible peak.
Indole Ring Oxidation+0.7 to +1.2CV / Square Wave Voltammetry (SWV)Typically an irreversible process. Potential is sensitive to pH.
Onset of Electropolymerization> +1.0CVCharacterized by an increase in peak current with successive cycles.

Table 2: Predicted Electrochemical Parameters

ParameterPredicted Value/RangeMethod of DeterminationSignificance
Number of Electrons Transferred (n)1-2Analysis of peak width in CVProvides insight into the reaction mechanism.
Diffusion Coefficient (D)10⁻⁶ to 10⁻⁵ cm²/sRandles-Sevcik equation from CV dataRelates to the rate of mass transport of the analyte to the electrode.
Heterogeneous Rate Constant (k⁰)10⁻³ to 10⁻² cm/sNicholson's method from CV dataIndicates the rate of electron transfer at the electrode surface.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the electrochemical behavior of this compound.

Cyclic Voltammetry (CV)

Objective: To investigate the redox processes of this compound, determine peak potentials, and assess the reversibility of electron transfer.

Methodology:

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Electrolyte Preparation: A solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile or a phosphate buffer solution for aqueous studies) is prepared.

  • Analyte Solution: A stock solution of this compound is prepared in the electrolyte solution to a final concentration of 1-5 mM.

  • Deoxygenation: The analyte solution is purged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Voltammetric Scan: The potential is scanned from an initial value (e.g., -0.5 V) to a final value (e.g., +1.5 V) and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: The resulting voltammogram is analyzed to identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents. The effect of varying the scan rate can provide information on whether the process is diffusion-controlled or surface-adsorbed.

Square Wave Voltammetry (SWV)

Objective: To obtain higher sensitivity and better resolution of the redox peaks, particularly for irreversible processes.

Methodology:

  • Cell and Solution Preparation: The setup is the same as for cyclic voltammetry.

  • SWV Parameters: The experiment is configured with specific square wave parameters, including a step potential, a pulse amplitude, and a frequency.

  • Voltammetric Scan: The potential is scanned in a single direction (e.g., from negative to positive potentials for oxidation).

  • Data Analysis: The resulting voltammogram will show peaks corresponding to the oxidation or reduction of the analyte. SWV is often used for quantitative analysis due to its good signal-to-background ratio.[9]

Electropolymerization Study

Objective: To investigate the formation of a polymer film of this compound on the electrode surface.

Methodology:

  • Cell and Solution Preparation: A higher concentration of the monomer (e.g., 10-50 mM) may be used to facilitate polymer growth.

  • Cyclic Voltammetry for Polymerization: Multiple consecutive cyclic voltammograms are recorded over a potential range that encompasses the oxidation potential of the monomer.

  • Film Characterization: The formation of a polymer film is typically indicated by the appearance of new redox peaks corresponding to the polymer and an increase in peak currents with each successive scan. After deposition, the modified electrode can be rinsed and transferred to a monomer-free electrolyte solution to study the electrochemical properties of the polymer film itself.

Visualizations

The following diagrams illustrate the predicted electrochemical pathways and a typical experimental workflow.

cluster_0 Electrochemical Oxidation of this compound Indole_Thiol This compound Radical_Cation Indole Radical Cation Indole_Thiol->Radical_Cation -e⁻ Disulfide_Dimer Disulfide Dimer Radical_Cation->Disulfide_Dimer Dimerization Oxidized_Indole Oxidized Indole Species (e.g., Oxindole) Radical_Cation->Oxidized_Indole Further Oxidation/ Rearrangement Polymer Poly(this compound) Radical_Cation->Polymer Electropolymerization

Caption: Predicted oxidation pathways for this compound.

cluster_1 Experimental Workflow for Electrochemical Analysis Prep Prepare Electrolyte and Analyte Solution Cell Assemble Three-Electrode Electrochemical Cell Prep->Cell Deoxygenate Deoxygenate Solution with Inert Gas Cell->Deoxygenate CV Perform Cyclic Voltammetry (CV) Deoxygenate->CV SWV Perform Square Wave Voltammetry (SWV) Deoxygenate->SWV Polymerization Conduct Electropolymerization Study (Multi-cycle CV) Deoxygenate->Polymerization Analysis Analyze Data: Peak Potentials, Currents, and Mechanisms CV->Analysis SWV->Analysis Characterization Characterize Polymer Film (if applicable) Polymerization->Characterization Characterization->Analysis

Caption: A typical experimental workflow for studying the electrochemical behavior.

Conclusion

While direct experimental data on the electrochemical behavior of this compound is sparse, a comprehensive understanding of related indole and thiol compounds allows for a reasoned prediction of its redox properties. It is anticipated that this compound will exhibit rich electrochemical behavior, including the oxidation of both the thiol group and the indole ring, with the potential for electropolymerization. The experimental protocols and illustrative data provided in this guide offer a solid foundation for researchers to design and conduct their own investigations into this promising molecule. Further research is warranted to fully elucidate the specific electrochemical characteristics and reaction mechanisms of this compound.

References

Physical and chemical properties of 3-mercaptoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptoindole, also known as 3-indolethiol, is a heterocyclic organic compound that belongs to the indole family. It is characterized by an indole nucleus substituted with a mercapto (-SH) group at the third position. This thiol-substituted indole has garnered interest in the scientific community due to the diverse biological activities exhibited by indole derivatives and the versatile reactivity of the thiol group. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-mercaptoindole, its synthesis and reactivity, and its known biological activities, offering a valuable resource for professionals in research and drug development.

Physical and Chemical Properties

While comprehensive experimental data for 3-mercaptoindole is not widely available in common databases, some of its fundamental properties have been reported.

Table 1: Physical and Chemical Properties of 3-Mercaptoindole

PropertyValueSource/Comment
CAS Number 480-94-4Chemical Abstracts Service
Molecular Formula C₈H₇NS
Molecular Weight 149.21 g/mol
Appearance SolidCommercial supplier information
Melting Point Not definitively reportedData unavailable in searched literature
Boiling Point Not definitively reportedData unavailable in searched literature
pKa Not definitively reportedExpected to be acidic due to the thiol group
Solubility Not definitively reportedLikely soluble in organic solvents

Note: The lack of readily available data for some physical properties highlights the need for further experimental characterization of this compound.

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the indole ring, a broad singlet for the N-H proton, a signal for the S-H proton, and a signal for the proton at the C2 position.

  • ¹³C NMR: The spectrum would display signals for the eight carbon atoms of the indole ring, with the carbon bearing the thiol group (C3) showing a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretch, aromatic C-H stretches, C=C stretching of the aromatic ring, and a weak S-H stretching band.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-mercaptoindole (m/z = 149), along with fragmentation patterns characteristic of the indole ring.

Synthesis and Reactivity

Synthesis

3-Mercaptoindole can be synthesized through various methods. One common approach involves the reaction of indole with a sulfur-introducing reagent. A detailed experimental protocol for a modern synthesis of 3-sulfenylindoles, which are derivatives of 3-mercaptoindole, is provided below.

Experimental Protocol: Synthesis of 3-Arylthioindoles via HI-Promoted Sulfenylation [1]

This method describes a regioselective 3-sulfenylation of indoles with sodium sulfinates in the presence of hydroiodic acid.

  • Materials: Substituted indole, sodium sulfinate, acetonitrile, hydroiodic acid (55-57% aqueous solution), saturated aqueous Na₂SO₃ solution, dichloromethane (DCM), anhydrous Na₂SO₄.

  • Procedure:

    • To a 10 mL tube equipped with a magnetic stirring bar, add the substituted indole (0.3 mmol) and sodium sulfinate (0.36 mmol) in acetonitrile (4 mL).

    • Add hydroiodic acid (4 equivalents, 55-57% aqueous solution) to the mixture.

    • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, add a saturated aqueous solution of Na₂SO₃.

    • Extract the aqueous phase with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a mixture of petroleum ether or n-hexane and ethyl acetate as the eluent to obtain the desired 3-arylthioindole product.

Diagram 1: General Workflow for the Synthesis of 3-Arylthioindoles

Synthesis_Workflow Reactants Indole + Sodium Sulfinate + Acetonitrile Reaction Add HI Stir at RT Reactants->Reaction Workup Quench with Na2SO3 Extract with DCM Reaction->Workup Purification Dry, Concentrate Column Chromatography Workup->Purification Product 3-Arylthioindole Purification->Product

Caption: Workflow for the synthesis of 3-arylthioindoles.

Chemical Reactivity

The chemical reactivity of 3-mercaptoindole is characterized by the interplay of the electron-rich indole nucleus and the nucleophilic thiol group.

  • Reactions at the Sulfur Atom: The thiol group is nucleophilic and can readily react with electrophiles. For instance, it can be alkylated to form 3-alkylthioindoles.[2] It can also be oxidized to form disulfides.

  • Electrophilic Substitution on the Indole Ring: The indole ring is susceptible to electrophilic attack. However, the presence of the thiol group can influence the regioselectivity of these reactions.

  • Oxidation and Reduction: The thiol group can be oxidized to various sulfur-containing functional groups, such as sulfenic acids, sulfinic acids, and sulfonic acids. The indole ring can also undergo oxidation, though this may lead to more complex product mixtures.

Biological Activity

While the biological profile of 3-mercaptoindole itself is not extensively studied, many indole derivatives exhibit a wide range of pharmacological activities.

One notable example is a derivative of 3-mercaptoindole, 3-(2-imidazolin-2-ylthio)indole , which has been identified as a potent vasoconstrictor .[2] This finding suggests that the 3-mercaptoindole scaffold could be a valuable starting point for the development of new cardiovascular drugs.

Furthermore, a related compound, 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, has been shown to possess significant antioxidant activity .[3][4] This compound was found to be an efficient aldose reductase inhibitor and demonstrated the ability to scavenge free radicals and protect erythrocytes from oxidative damage.[3][4] This suggests that 3-mercaptoindole and its derivatives may have potential as antioxidants.

The cytotoxicity of various indole derivatives has been investigated, with effects varying depending on the specific compound and cell line.[5][6] Further studies are needed to determine the specific cytotoxic profile of 3-mercaptoindole.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [6]

This protocol provides a general method for assessing the cytotoxicity of compounds on cultured cells.

  • Materials: 96-well plates, cultured cells, test compound (e.g., 3-mercaptoindole derivative), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO-ethanol solution.

  • Procedure:

    • Seed cells onto 96-well plates and allow them to reach 60-70% confluency.

    • Treat the cells with various concentrations of the test compound for 24 hours.

    • At the 20-hour mark, add MTT solution to the cells and incubate for 4 hours.

    • Remove the MTT-containing media and dissolve the formazan crystals that have formed in a 1:1 DMSO-ethanol solution.

    • Measure the absorbance at a specific wavelength to determine cell viability.

Diagram 2: Logic of an In Vitro Cytotoxicity Assay

Cytotoxicity_Assay cluster_workflow Experimental Steps cluster_principle Biological Principle Cell_Culture Culture Cells Compound_Treatment Treat with Test Compound Cell_Culture->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Colorimetric_Change Color Intensity ∝ Cell Viability Viable_Cells Viable Cells Mitochondrial_Activity Mitochondrial Reductase Activity Viable_Cells->Mitochondrial_Activity MTT_Reduction MTT (Yellow) -> Formazan (Purple) Mitochondrial_Activity->MTT_Reduction MTT_Reduction->Colorimetric_Change

Caption: Workflow and principle of the MTT cytotoxicity assay.

Conclusion

3-Mercaptoindole is a molecule with significant potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While there are gaps in the publicly available data regarding its specific physical properties and comprehensive biological profile, the known reactivity of its functional groups and the pharmacological activities of related compounds suggest that it is a promising scaffold for the development of novel therapeutic agents. This technical guide serves as a foundational resource to encourage and support further research into this intriguing molecule.

References

Synthesis and Discovery of Novel Indole-3-Thiol Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its diverse derivatives, indole-3-thiol compounds and their analogs have emerged as a promising class of therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, anti-HIV, and kinase inhibitory effects. This technical guide provides an in-depth overview of the synthesis, discovery, and biological evaluation of novel indole-3-thiol compounds. It details key synthetic methodologies, presents quantitative biological data for selected compounds, and elucidates their mechanisms of action through relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of next-generation indole-based therapeutics.

Introduction

The indole ring system is a fundamental heterocyclic motif found in a vast array of biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for the design of targeted therapies. The introduction of a thiol or substituted thiol group at the C3 position of the indole ring gives rise to indole-3-thiols, a class of compounds that has garnered significant attention for its diverse pharmacological potential.[3]

Recent research has focused on the development of efficient and regioselective methods for the synthesis of these compounds, leading to the discovery of novel derivatives with potent biological activities. This guide will explore the key synthetic strategies employed in the preparation of indole-3-thiols and their derivatives, with a focus on methodologies that are amenable to library synthesis and medicinal chemistry optimization. Furthermore, it will present a curated collection of recently discovered compounds, their biological activities, and the signaling pathways they modulate.

Synthetic Methodologies

The synthesis of indole-3-thiol derivatives can be broadly categorized into two main approaches: direct C-H functionalization of the indole core and the use of pre-functionalized indole precursors. This section details three prominent and versatile methods for the synthesis of these compounds.

Iodine-Catalyzed Direct Thiolation of Indoles with Thiols

A straightforward and environmentally benign method for the synthesis of 3-thioindoles involves the direct reaction of indoles with thiols in the presence of molecular iodine as a catalyst and air as the oxidant.[4][5] This method is attractive due to its operational simplicity, use of an inexpensive and readily available catalyst, and broad substrate scope.

Experimental Protocol:

To a solution of indole (1.0 mmol) and thiol (1.2 mmol) in acetonitrile (5 mL) is added molecular iodine (10 mol%). The reaction mixture is then stirred at 80°C under an air atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 3-thioindole product.[4]

Workflow for Iodine-Catalyzed Thiolation:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Indole Indole ReactionVessel Reaction at 80°C in Acetonitrile Indole->ReactionVessel Thiol Thiol Thiol->ReactionVessel I2 Iodine (Catalyst) I2->ReactionVessel Air Air (Oxidant) Air->ReactionVessel Cooling Cool to Room Temperature ReactionVessel->Cooling Evaporation Solvent Evaporation Cooling->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product 3-Thioindole Product Chromatography->Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indole Indole-3-Thiol Compounds Indole->PI3K Inhibition Indole->Akt Inhibition G cluster_stimuli Stress Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress UV, Cytokines, Oxidative Stress MAP3K MAP3K Stress->MAP3K Activation MKK47 MKK4/7 MAP3K->MKK47 Phosphorylation JNK JNK MKK47->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis & Inflammation cJun->Apoptosis Induces Indole Indole-3-Thiol JNK Inhibitors Indole->JNK Inhibition

References

An In-Depth Technical Guide to the Reactivity of the Thiol Group in 1H-Indole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the reactivity of the thiol group in 1H-Indole-3-thiol. The unique chemical environment of the indole scaffold imparts distinct properties to the thiol moiety, making it a subject of interest for various applications, particularly in the realm of drug discovery and development. This document details the synthesis, key reactions, and potential biological significance of this compound, supported by experimental protocols and quantitative data.

Core Properties of this compound

This compound, also known as 3-mercaptoindole, is an organosulfur compound featuring a thiol group at the C3 position of an indole ring.[1] The nucleophilicity of the thiol group, combined with the electronic properties of the indole ring, dictates its reactivity profile.

PropertyValueReference
Molecular Formula C₈H₇NS[1]
Molecular Weight 149.21 g/mol [1]
CAS Number 480-94-4[1]
Appearance Tan powder[2]
Melting Point 197 - 199 °C[2]
pKa (Thiol Group) Estimated ~6-7Analogous to Thiophenol[3]
LogP 1.68[2]

Synthesis of this compound

The synthesis of this compound and its derivatives, often referred to as 3-sulfenylindoles, can be achieved through several methods, primarily involving the direct sulfenylation of the indole core.

General Synthetic Workflow

Indole Indole Reaction Sulfenylation Reaction Indole->Reaction Sulfenylating_Agent Sulfenylating Agent (e.g., R-SCl, R-SS-R, R-SO₂Na) Sulfenylating_Agent->Reaction Catalyst Catalyst (e.g., I₂, HI, Metal Catalyst) Catalyst->Reaction Solvent Solvent (e.g., MeCN, H₂O) Solvent->Reaction Product 3-Sulfenylindole Reaction->Product Purification Purification (Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: A generalized workflow for the synthesis of 3-sulfenylindoles.

Experimental Protocol: Synthesis via HI-Promoted Sulfenylation

This protocol describes a regioselective 3-sulfenylation of indoles using sodium sulfinates in the presence of hydroiodic acid.[4]

Materials:

  • Indole (1 equivalent)

  • Sodium arenesulfinate (1.2 equivalents)

  • Hydroiodic acid (55-57% in water, 4 equivalents)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of indole (0.6 mmol) and sodium arenesulfinate (0.72 mmol) in acetonitrile, add hydroiodic acid (4 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-sulfenylindole.

Key Reactions of the Thiol Group

The thiol group of this compound is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, S-alkylation, and Michael additions.

Oxidation to Disulfides

Thiols are readily oxidized to disulfides, and this reaction is a fundamental transformation for this compound. This can be achieved using a variety of oxidizing agents, including hydrogen peroxide, or simply by exposure to air.[5][6]

Thiol1 This compound Reaction Oxidation Thiol1->Reaction Thiol2 This compound Thiol2->Reaction Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, Air) Oxidizing_Agent->Reaction Base Base (optional) Base->Reaction Disulfide bis(1H-indol-3-yl) disulfide Reaction->Disulfide

Caption: Oxidation of this compound to its corresponding disulfide.

This protocol is adapted from general procedures for the oxidation of thiols to disulfides.[5]

Materials:

  • This compound (1 equivalent)

  • Hydrogen peroxide (30% aqueous solution, 1.1 equivalents)

  • Methanol or another suitable solvent

  • Catalyst (optional, e.g., a catalytic amount of a metal salt)

Procedure:

  • Dissolve this compound in methanol.

  • Slowly add hydrogen peroxide to the solution at room temperature.

  • Stir the reaction mixture for several hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting disulfide by recrystallization or column chromatography.

S-Alkylation

The thiol group of this compound is nucleophilic and can be readily alkylated with various electrophiles, such as alkyl halides, to form thioethers.[7] This reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate.

Thiol This compound Reaction S-Alkylation Thiol->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction Solvent Solvent (e.g., DMF, Water) Solvent->Reaction Thioether 3-(Alkylthio)-1H-indole Reaction->Thioether

Caption: S-Alkylation of this compound with an alkyl halide.

This protocol is based on general methods for the S-alkylation of thiols.[7][8]

Materials:

  • This compound (1 equivalent)

  • Alkyl halide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.2 equivalents)

  • Dimethylformamide (DMF) or water

Procedure:

  • To a solution of this compound in DMF, add the base (K₂CO₃ or Et₃N).

  • Stir the mixture for a short period to allow for the formation of the thiolate.

  • Add the alkyl halide to the reaction mixture.

  • Stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

ReactantProductYield (%)Reference
Various thiols and alkyl halidesVarious thioethersGood to quantitative[8]
Aromatic and aliphatic thiols with dimethyl carbonateAlkyl aryl and dialkyl sulfidesGood to excellent[9]
Michael Addition (Conjugate Addition)

As a soft nucleophile, the thiolate of this compound can participate in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors.[10] This reaction forms a new carbon-sulfur bond at the β-position of the acceptor.

Thiol This compound Reaction Michael Addition Thiol->Reaction Base Base (catalytic) Base->Reaction Michael_Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Michael_Acceptor->Reaction Solvent Solvent Solvent->Reaction Adduct Michael Adduct Reaction->Adduct

Caption: Michael addition of this compound to an α,β-unsaturated carbonyl compound.

This protocol is a general procedure for the Michael addition of thiols.[10]

Materials:

  • This compound (1 equivalent)

  • α,β-Unsaturated ketone (1 equivalent)

  • Catalytic amount of a base (e.g., triethylamine)

  • Solvent (e.g., acetonitrile)

Procedure:

  • Dissolve the α,β-unsaturated ketone in the solvent.

  • Add this compound to the solution.

  • Add a catalytic amount of the base.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the Michael adduct.

ReactantsProductYield (%)Reference
Thiophenols and cyclic enonesMichael adductsGood to excellent[10]
Indoles and en-1,4-dioneConjugate addition productsGood[11]

Role in Drug Development and Biological Systems

Indole derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[12][13] The introduction of a thiol group at the C3 position can modulate the electronic and steric properties of the indole scaffold, potentially leading to novel therapeutic agents.

While specific signaling pathways directly involving this compound are not well-documented, the general importance of indole as a signaling molecule in both prokaryotic and eukaryotic systems is recognized.[14] Furthermore, indole-3-carbinol, a related compound, and its derivatives are known to affect cellular signaling pathways.[15] It is plausible that this compound or its metabolites could interact with biological targets, such as enzymes or receptors, through covalent modification of cysteine residues or by participating in redox signaling processes. The thiol group's ability to engage in disulfide exchange or react with electrophilic species makes it a candidate for interaction with biological macromolecules.

The development of indole-3-heterocycles as agonists for receptors like the CB1 receptor highlights the potential for modifications at the 3-position to influence biological activity.[15] The thiol group of this compound could serve as a handle for further functionalization to create libraries of compounds for drug screening.

Conclusion

This compound is a reactive molecule with a versatile thiol group that readily undergoes oxidation, S-alkylation, and Michael additions. While specific quantitative data on its reactivity and biological roles are limited, analogies to related aromatic thiols and indoles provide a strong basis for predicting its chemical behavior. The protocols and data presented in this guide offer a foundation for researchers and drug development professionals to explore the potential of this compound and its derivatives in the design and synthesis of novel bioactive compounds. Further investigation into the specific pKa of its thiol group and its involvement in cellular signaling pathways would be valuable for fully elucidating its potential.

References

1H-Indole-3-thiol: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1H-Indole-3-thiol. Due to the limited availability of specific quantitative data in public literature, this document outlines general characteristics based on related indole and thiol compounds, alongside detailed experimental protocols for determining these properties. This guide is intended to equip researchers with the foundational knowledge and methodologies required to effectively work with this compound in a laboratory setting.

Introduction to this compound

This compound, also known as 3-mercaptoindole, is a heterocyclic compound featuring an indole ring system substituted with a thiol group at the C3 position. The indole scaffold is a prevalent motif in numerous biologically active compounds, and the introduction of a reactive thiol group suggests potential for diverse chemical modifications and biological interactions. A clear understanding of its solubility and stability is paramount for its application in drug discovery and development.

Solubility Profile

General Principles:

  • Indole Moiety: The indole ring system is largely nonpolar, contributing to better solubility in organic solvents compared to water.

  • Thiol Group: The thiol (-SH) group is weakly polar and can participate in hydrogen bonding, which may slightly enhance solubility in polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly soluble to solubleThe thiol group can form weak hydrogen bonds, but the nonpolar indole ring limits extensive dissolution.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileSoluble to very solubleThese solvents can effectively solvate both the polar and nonpolar portions of the molecule.
Nonpolar Toluene, Hexane, Diethyl etherSlightly soluble to insolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, based on the shake-flask method, is recommended.

Materials
  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, acetonitrile)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial.

    • Ensure enough solid is present to maintain saturation even after some dissolves.

  • Equilibration:

    • Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of dissolved this compound.

  • Data Analysis:

    • Calculate the solubility as the mean of at least three independent measurements.

    • Express the solubility in units such as mg/mL or µg/mL.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_quantify Quantification A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Withdraw supernatant C->D E Filter (0.22 µm) D->E F Dilute sample E->F G Analyze by HPLC-UV F->G H Calculate solubility G->H

Figure 1: Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage, handling, and use in experimental assays. Indole derivatives can be susceptible to degradation by oxidation, light, and extreme pH conditions.[1] The thiol group is also prone to oxidation, which can lead to the formation of disulfides and other oxidized species.

Table 2: Potential Stability Issues and Mitigation Strategies for this compound
Stress ConditionPotential Degradation PathwayRecommended Storage & Handling
Oxidation Oxidation of the thiol to a disulfide or sulfonic acid. Oxidation of the indole ring.Store under an inert atmosphere (e.g., argon or nitrogen). Avoid contact with oxidizing agents.
Light Photodegradation of the indole ring.[2]Store in amber vials or protect from light.
Temperature Increased rate of degradation reactions.Store at low temperatures (e.g., -20°C for long-term storage).
pH (Acidic) Potential for polymerization or degradation of the indole ring.Avoid strongly acidic conditions. If necessary, use buffered solutions and assess stability.
pH (Basic) Potential for deprotonation of the thiol and increased susceptibility to oxidation.Avoid strongly basic conditions. If necessary, use buffered solutions and assess stability.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.

Materials
  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven for thermal stress

  • Photostability chamber or a controlled light source

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature for a defined period.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Stress (in solution): Heat the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

    • Thermal Stress (solid state): Store the solid compound at an elevated temperature.

    • Photostability: Expose the solution and solid compound to a calibrated light source (e.g., ICH Q1B conditions). A control sample should be protected from light.

  • Sample Analysis:

    • At each time point, withdraw a sample. Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method, preferably with a PDA or MS detector to identify and characterize any degradation products.

G cluster_start Starting Material cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A This compound Solution B Acid Hydrolysis (HCl, heat) A->B C Base Hydrolysis (NaOH, heat) A->C D Oxidation (H₂O₂) A->D E Thermal Stress (Heat) A->E F Photolytic Stress (Light) A->F G Sample at time points B->G C->G D->G E->G F->G H HPLC-PDA/MS Analysis G->H I Identify Degradation Products H->I J Establish Degradation Pathway I->J

Figure 2: Workflow for forced degradation studies.

Potential Signaling Pathways and Biological Activity

While specific signaling pathways directly modulated by this compound are not yet elucidated, indole derivatives are known to exhibit a wide range of biological activities. The indole nucleus is a key structural component of many compounds that interact with various biological targets. The presence of a thiol group could also infer involvement in redox-sensitive signaling pathways.

G A This compound B Potential Biological Targets A->B Interaction C Redox-sensitive Proteins A->C Redox Modulation D Cellular Signaling Pathways B->D C->D E Biological Response D->E

Figure 3: Putative logical relationship of this compound in biological systems.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific data for this compound remains to be published, the provided protocols and general principles based on related chemical structures offer a robust starting point for researchers. The experimental determination of these properties is crucial for the successful application of this compound in drug development and other scientific research. It is recommended that researchers perform the described experimental procedures to obtain specific and accurate data for their particular applications.

References

Methodological & Application

Synthesis and Medicinal Chemistry of 1H-Indole-3-thiol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1H-indole-3-thiol and its derivatives, compounds of significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization at the 3-position of the indole ring has been a key strategy in the development of novel therapeutic agents. The introduction of a thiol group at this position to form this compound opens up a rich area of chemical space for the synthesis of diverse derivatives with a wide range of biological activities. These derivatives have demonstrated promising potential in targeting various pathological pathways.

Synthetic Protocols

A common and effective method for the synthesis of this compound involves a two-step process starting from indole. This involves the initial formation of an indole-3-sulfonyl chloride intermediate, followed by reduction to the desired thiol. Subsequent S-alkylation or S-arylation can then be performed to generate a library of derivatives.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the core scaffold, this compound, from indole.

Step 1: Synthesis of Indole-3-sulfonyl chloride

  • Reaction Setup: In a fume hood, add indole (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the indole in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

  • Addition of Chlorosulfonic Acid: Cool the solution in an ice bath (0-5 °C). Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid indole-3-sulfonyl chloride will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry the solid under vacuum.

Step 2: Reduction of Indole-3-sulfonyl chloride to this compound

  • Reaction Setup: To a solution of indole-3-sulfonyl chloride (1 equivalent) in a suitable solvent like glacial acetic acid or a mixture of THF and water, add a reducing agent. A common choice is zinc dust (a significant excess, e.g., 5-10 equivalents).

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter to remove the excess zinc. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of S-Substituted this compound Derivatives (S-Alkylation and S-Arylation)

This protocol describes the general procedure for the synthesis of S-alkylated and S-arylated derivatives from this compound.

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents) or sodium hydride (NaH, 1.1 equivalents, handle with care), to the solution and stir for 15-30 minutes at room temperature to form the thiolate anion.

  • Addition of Electrophile: Add the appropriate alkyl halide (e.g., methyl iodide, benzyl bromide) or aryl halide (e.g., a substituted fluorobenzene, often requiring a catalyst like palladium for S-arylation) (1-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) for several hours until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired S-substituted derivative.

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Indole Indole Synthesis_Thiol This compound Indole->Synthesis_Thiol 1. Chlorosulfonation 2. Reduction S_Alkylation S-Substituted Derivatives Synthesis_Thiol->S_Alkylation Alkylation/ Arylation Purification Purification S_Alkylation->Purification Column Chromatography Characterization Characterization Purification->Characterization NMR, MS, IR Anticancer_Assay Anticancer Activity (IC50) Characterization->Anticancer_Assay In vitro Antimicrobial_Assay Antimicrobial Activity (MIC) Characterization->Antimicrobial_Assay MIC/MBC Anti_inflammatory_Assay Anti-inflammatory Activity (IC50) Characterization->Anti_inflammatory_Assay NO, Cytokine Inhibition

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Medicinal Chemistry Applications

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents. For instance, certain 3-arylthio-1H-indoles have demonstrated potent antiproliferative properties against breast cancer cell lines, with IC50 values in the nanomolar range.[1] The mechanism of action for many indole-based anticancer agents involves the induction of apoptosis and interference with key signaling pathways crucial for cancer cell proliferation and survival.[1]

Table 1: Anticancer Activity of Selected Indole-3-thiol Derivatives

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
1 3-Arylthio-indoleMCF-7 (Breast)0.0045[1]
2 3-Arylthio-indoleMCF-7 (Breast)0.029[1]
3 Indole-based TyrphostinHCT-116 (Colon)Sub-micromolar[2]
4 Indole-based TyrphostinMCF-7 (Breast)Sub-micromolar[2]

Anticancer Signaling Pathway

Many indole derivatives exert their anticancer effects by modulating multiple signaling pathways involved in cell growth, proliferation, and apoptosis. One of the key pathways is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis IndoleThiol Indole-3-thiol Derivative IndoleThiol->PI3K Inhibition IndoleThiol->Akt Inhibition IndoleThiol->mTOR Inhibition IndoleThiol->Apoptosis Induction

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole-3-thiol derivatives leading to apoptosis.

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The incorporation of heterocyclic moieties, such as 1,2,4-triazole and 1,3,4-thiadiazole, at the 3-position has yielded compounds with significant activity.[3]

Table 2: Antimicrobial Activity of Selected Indole-3-thiol Analogs

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
5 Indole-thiadiazoleS. aureus6.25[3]
6 Indole-triazoleS. aureus6.25[3]
7 Indole-thiadiazoleB. subtilis3.125[3]
8 Indole-triazoleB. subtilis3.125[3]
9 Indole-triazoleC. albicans3.125[3]
10 Indole-triazoleC. krusei3.125[3]
11 Indole-3-carboxamido-polyamineS. aureus≤ 0.28 µM[4]
12 Indole-3-carboxamido-polyamineA. baumannii≤ 0.28 µM[4]
13 N-(Hydroxyalkyl) tris(1H-indol-3-yl)methyliumMRSA0.5[5]

Antimicrobial Mechanism of Action

While the exact mechanisms are still under investigation for many derivatives, some indole-based antimicrobial agents are known to disrupt bacterial cell membranes, leading to cell death.

antimicrobial_mechanism IndoleThiol Indole-3-thiol Derivative BacterialCell Bacterial Cell IndoleThiol->BacterialCell Interaction Membrane Cell Membrane IndoleThiol->Membrane Targets BacterialCell->Membrane Disruption Membrane Disruption Membrane->Disruption CellDeath Cell Death Disruption->CellDeath

Caption: Proposed antimicrobial mechanism of action involving bacterial membrane disruption.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. This compound derivatives have emerged as potential anti-inflammatory agents. Their mechanism of action often involves the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[6][7] Inhibition of NF-κB activation leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[7]

Table 3: Anti-inflammatory Activity of a Selected Indole Derivative

Compound IDDerivative TypeAssayIC₅₀ (µM)Reference
UA-1 Indole derivative of Ursolic AcidNO Inhibition in RAW 264.7 cells2.2 ± 0.4[7]

Anti-inflammatory Signaling Pathway (NF-κB)

The NF-κB signaling cascade is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), IκB is phosphorylated and degraded, allowing the NF-κB dimer (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Certain indole derivatives can inhibit this pathway at various points.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK TNFa->IKK IkB_NFkB IκB-p65/p50 IKK->IkB_NFkB Phosphorylation of IκB NFkB p65/p50 IkB_NFkB->NFkB Degradation of IκB NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Inflammation Pro-inflammatory Gene Expression DNA->Inflammation IndoleThiol Indole-3-thiol Derivative IndoleThiol->IKK Inhibition IndoleThiol->NFkB_nuc Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by indole-3-thiol derivatives.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds for medicinal chemistry research. The synthetic protocols provided herein offer a foundation for the generation of diverse chemical libraries. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with insights into their mechanisms of action, highlight the therapeutic potential of this scaffold and warrant further investigation and development.

References

Application Notes and Protocols: 1H-Indole-3-thiol as a Versatile Building Block for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1H-indole-3-thiol in the construction of diverse heterocyclic frameworks with significant biological activities. Detailed protocols for key synthetic transformations and biological evaluations are provided to facilitate the application of this versatile building block in drug discovery and medicinal chemistry research.

Introduction to this compound in Heterocyclic Synthesis

This compound is a highly reactive and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The indole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] The presence of a thiol group at the C3-position provides a nucleophilic handle for various chemical transformations, enabling the construction of fused and substituted heterocyclic systems. This includes, but is not limited to, thieno[3,2-b]indoles, indole-fused thiazoles, and bis(indolyl)methanes, which have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

Synthetic Applications and Protocols

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes (BIMs) are a class of compounds known for their potential antineoplastic properties.[2] The synthesis of BIMs typically involves the electrophilic substitution reaction of indoles with aldehydes or ketones. While this compound itself can be used, the following protocol details a general synthesis of BIMs from indole, which can be adapted for indole derivatives.

This protocol is adapted from a taurine-catalyzed green synthesis approach.[2]

Materials:

  • 4-Methoxybenzaldehyde

  • Indole

  • Taurine

  • Water

Procedure:

  • To a solution of 4-methoxybenzaldehyde (1 mmol) in water (5 mL), add indole (2 mmol) and taurine (10 mol%).

  • Sonicate the reaction mixture at room temperature for 30-40 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is filtered, washed with water, and dried.

  • The crude product can be further purified by recrystallization from ethanol.

Plausible Reaction Mechanism:

G aldehyde 4-Methoxybenzaldehyde activated_aldehyde Activated Aldehyde aldehyde->activated_aldehyde Activation taurine Taurine (catalyst) taurine->activated_aldehyde adductA Adduct A activated_aldehyde->adductA indole1 Indole (1st molecule) indole1->adductA Addition intermediateB Intermediate B adductA->intermediateB Protonation & Dehydration benzylidene_indole Benzylidene-3H-indole intermediateB->benzylidene_indole bim_moiety Bis-indole Moiety D benzylidene_indole->bim_moiety indole2 Indole (2nd molecule) indole2->bim_moiety Addition product 3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole) bim_moiety->product Imine-enamine tautomerization

Caption: Plausible reaction mechanism for the synthesis of bis(indolyl)methanes.[2]

Synthesis of Thieno[3,2-b]indoles

Thieno[3,2-b]indoles are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antitumor, antifungal, and antibacterial properties.[2]

The Gewald reaction is a multicomponent reaction that provides access to polysubstituted 2-aminothiophenes, which are precursors to thieno-fused heterocycles.[5] This protocol outlines the general principles of the Gewald reaction.

Materials:

  • A ketone or aldehyde

  • An α-cyanoester (e.g., ethyl cyanoacetate or malononitrile)

  • Elemental sulfur

  • A base (e.g., morpholine, triethylamine, or an ionic liquid like [bmIm]OH)[5]

  • Solvent (e.g., ethanol, DMF, or solvent-free)

Procedure:

  • A mixture of the ketone/aldehyde (1 mmol), the α-cyanoester (1 mmol), elemental sulfur (1.1 mmol), and the base (e.g., morpholine, 0.1 mmol) in a suitable solvent (e.g., ethanol) is stirred at a specific temperature (e.g., 50°C) for a designated time.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.

Reaction Workflow:

G ketone Ketone/Aldehyde knoevenagel_adduct Knoevenagel Adduct ketone->knoevenagel_adduct cyanoester α-Cyanoester cyanoester->knoevenagel_adduct Knoevenagel Condensation base_catalyst Base Catalyst base_catalyst->knoevenagel_adduct sulfur_adduct Sulfur Adduct knoevenagel_adduct->sulfur_adduct sulfur Elemental Sulfur sulfur->sulfur_adduct Sulfur Addition cyclization Cyclization & Tautomerization sulfur_adduct->cyclization product 2-Aminothiophene cyclization->product

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Biological Activities and Assay Protocols

Derivatives of this compound have shown significant potential in various therapeutic areas. The following sections provide quantitative data and protocols for assessing their biological activity.

Anticancer Activity

Numerous heterocyclic compounds derived from indole exhibit potent anticancer activity. For instance, certain thieno[2,3-d]pyrimidine derivatives have shown promising results against human breast cancer cell lines (MCF7).[6]

Table 1: In Vitro Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives against MCF7 Cell Line

CompoundIC50 (µM)[6]
Doxorubicin (Reference)30.40
Compound 927.83
Compound 1229.22
Compound 1322.52
Compound 1422.12

This protocol is a standard colorimetric assay for assessing cell viability.

Materials:

  • Human cancer cell line (e.g., MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Indole derivatives, including those containing triazole and thiadiazole moieties, have demonstrated significant antibacterial and antifungal activities.[7]

Table 2: Minimum Inhibitory Concentration (MIC) of Indole Derivatives

CompoundMIC (µg/mL) against MRSA[7]MIC (µg/mL) against C. krusei[7]
Ciprofloxacin (Reference)--
Fluconazole (Reference)--
Compound 2c (Indole-thiadiazole)<0.09-
Compound 3d (Indole-triazole)<0.09-

This protocol is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains (e.g., MRSA, C. krusei)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the exact signaling pathways for many this compound derivatives are still under investigation, some indole-based compounds are known to exert their anticancer effects through various mechanisms, such as the inhibition of tubulin polymerization.[8]

Logical Relationship of Bioactive Indole Scaffolds:

G indole_scaffold Indole Scaffold anticancer Anticancer Activity indole_scaffold->anticancer antimicrobial Antimicrobial Activity indole_scaffold->antimicrobial anti_inflammatory Anti-inflammatory Activity indole_scaffold->anti_inflammatory tubulin_inhibition Tubulin Polymerization Inhibition anticancer->tubulin_inhibition dna_damage DNA Damage anticancer->dna_damage enzyme_inhibition Enzyme Inhibition anticancer->enzyme_inhibition antimicrobial->enzyme_inhibition membrane_disruption Bacterial Membrane Disruption antimicrobial->membrane_disruption

References

Application of 1H-Indole-3-thiol in Bioconjugation Techniques: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research indicates a notable scarcity of established protocols and direct applications of 1H-Indole-3-thiol in the field of bioconjugation. The scientific literature predominantly focuses on the use of cysteine residues within proteins and peptides as the primary source of thiol groups for conjugation. Consequently, this document provides a comprehensive guide to the principles and techniques of thiol-based bioconjugation, with a focus on the well-established maleimide chemistry as a representative and highly utilized method. While direct experimental data for this compound is not available, the protocols and principles outlined herein can serve as a foundational resource for researchers interested in exploring the potential of novel thiol-containing molecules in bioconjugation.

Application Notes: The Role of Thiols in Bioconjugation

The thiol group (-SH), particularly the sulfhydryl side chain of cysteine, is a highly effective functional group for bioconjugation due to its strong nucleophilicity.[1][2] This reactivity allows for highly selective and efficient covalent bond formation with a variety of electrophilic partners under mild reaction conditions suitable for biological molecules.[3]

The most prevalent reaction in thiol-based bioconjugation is the Michael addition of a thiol to a maleimide, which forms a stable thioether bond.[4] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[4] The stability of the resulting conjugate is a critical factor, as some maleimide-based linkages have shown susceptibility to retro-Michael reactions, leading to in vivo instability.[4] Research has focused on developing more stable maleimide derivatives and alternative thiol-reactive reagents to address this challenge.[4]

Beyond maleimides, other electrophiles such as haloacetamides, vinyl sulfones, and disulfides are also employed for thiol-specific modifications, each with distinct reaction kinetics and adduct stability.[3][5] The choice of reagent is often dictated by the specific application, the nature of the biomolecule, and the desired stability of the final conjugate.

Quantitative Data Summary

The following table summarizes representative quantitative data for thiol-maleimide bioconjugation reactions, drawn from studies on cysteine-containing biomolecules. It is important to note that these values are illustrative and not specific to this compound.

ParameterTypical Value/RangeNotes
Reaction pH 6.5 - 7.5Optimal for selective reaction with thiols over other nucleophiles like amines.[4]
Reaction Time 1 - 4 hoursCan vary depending on the specific reactants, concentrations, and temperature.
Reaction Temperature 4°C to 25°CMild temperatures are used to maintain the integrity of the biomolecule.
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1An excess of the labeling reagent is typically used to ensure high conjugation efficiency.
Conjugation Efficiency >90%Often achieved under optimized conditions.
Stability of Thioether Bond VariableCan be susceptible to retro-Michael addition and thiol exchange, leading to deconjugation. Newer generation maleimides and other reagents offer improved stability.[4]

Experimental Protocols

General Protocol for Thiol-Maleimide Bioconjugation

This protocol provides a general framework for the conjugation of a thiol-containing molecule to a biomolecule functionalized with a maleimide group. This can be adapted for specific applications.

Materials:

  • Thiol-containing molecule (e.g., this compound)

  • Maleimide-activated biomolecule (e.g., protein, antibody)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: Free cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Preparation of the Biomolecule:

    • If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-50 fold molar excess of TCEP or DTT in conjugation buffer for 30-60 minutes at room temperature.

    • Remove the reducing agent by SEC or dialysis.

  • Preparation of the Thiol Reagent:

    • Dissolve the thiol-containing molecule in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated biomolecule in the conjugation buffer.

    • Add the thiol reagent solution to the biomolecule solution at a molar ratio of 10-20 fold excess of the thiol.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., free cysteine) in 50-100 fold molar excess to the reaction mixture to consume any unreacted maleimide groups.

    • Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Remove excess thiol reagent and other small molecules by SEC or dialysis.

    • The purified conjugate can be concentrated if necessary.

  • Characterization:

    • Characterize the resulting bioconjugate using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and SDS-PAGE to determine the degree of labeling and confirm the identity and purity of the conjugate.

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Biomolecule Biomolecule (e.g., Protein) Conjugation Thiol-Maleimide Reaction Biomolecule->Conjugation Thiol_Reagent Thiol Reagent (e.g., this compound) Thiol_Reagent->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (e.g., MS, SDS-PAGE) Purification->Characterization

Caption: General workflow for thiol-maleimide bioconjugation.

Caption: Michael addition of a thiol to a maleimide.

References

Site-Specific Protein Labeling Using Thiol-Reactive Probes: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Site-specific modification of proteins is a cornerstone of modern biochemical and pharmaceutical research, enabling the attachment of probes for imaging, tracking, and therapeutic applications. The unique reactivity of the thiol group in cysteine residues provides a powerful handle for achieving such specificity. This document provides detailed application notes and protocols for the site-specific labeling of proteins using thiol-reactive chemistry, with a focus on the widely employed maleimide-based reagents. These methods are essential for researchers, scientists, and professionals in drug development seeking to create precisely modified protein conjugates.

Mechanism of Thiol-Reactive Labeling

The most prevalent method for site-specific protein labeling via cysteine residues involves the reaction with a maleimide-functionalized probe. Under physiological pH conditions (typically pH 7.0-7.5), the thiol group of a cysteine residue acts as a nucleophile and undergoes a Michael addition reaction with the electrophilic double bond of the maleimide ring.[1] This reaction forms a stable thioether bond, covalently linking the probe to the protein.[1] The reaction is highly selective for thiols over other nucleophilic amino acid side chains, such as the amine groups of lysines, which are generally protonated and less reactive at this pH.[2][3]

Maleimide-Thiol Reaction Mechanism of Maleimide-Thiol Conjugation cluster_reactants Reactants cluster_product Product Protein_Cys Protein-SH (Cysteine Thiol) Conjugate Protein-S-Probe (Stable Thioether Bond) Protein_Cys->Conjugate + Maleimide_Probe Probe-Maleimide Maleimide_Probe->Conjugate

Caption: Covalent labeling of a protein cysteine residue with a maleimide-functionalized probe.

Quantitative Data on Labeling Efficiency

The efficiency of thiol-reactive labeling can be influenced by several factors, including the accessibility of the cysteine residue, the pH of the reaction buffer, the concentration of the reactants, and the presence of reducing agents. The following table summarizes typical labeling efficiencies and conditions reported in the literature for maleimide-based probes.

Protein TargetLabeling ProbeMolar Ratio (Probe:Protein)pHTemperature (°C)Incubation TimeLabeling Efficiency (%)Reference
IgG AntibodyCF® Dye Maleimide10-207.0-7.5Room Temp or 42 hours to overnightNot specified[3]
Nanobody (11A4)Maleimide-functionalized probe57.4 (PBS)Room Temp2 hours58 ± 12[1]
Cyclic Peptide (cRGDfK)Maleimide-functionalized Nanoparticles27.0 (HEPES)Room Temp30 minutes84 ± 4[1]
Bovine Serum Albumin (BSA)Mal-Cys/CBT-GGG-FITC16 (Mal-Cys:BSA)7.4 (PBS)Room Temp30 min (Mal-Cys), 45 min (probe)Not specified[4]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with Maleimide Probes

This protocol provides a general workflow for the labeling of a protein containing one or more accessible cysteine residues with a maleimide-functionalized probe, such as a fluorescent dye.

Labeling Workflow A 1. Prepare Protein Solution B 2. Reduce Disulfide Bonds (Optional) A->B C 3. Prepare Maleimide Probe Stock B->C D 4. Labeling Reaction C->D E 5. Purify Conjugate D->E F 6. Characterize Conjugate E->F

Caption: General experimental workflow for protein labeling with maleimide probes.

Materials:

  • Protein of interest with at least one cysteine residue

  • Maleimide-functionalized probe (e.g., fluorescent dye, biotin)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.[1][5]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[3]

  • Quenching Reagent (optional): L-cysteine or β-mercaptoethanol

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the probe.[1][5]

  • Purification column (e.g., size-exclusion chromatography)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL (typically 50-100 µM).[1][3][5]

  • Reduction of Disulfide Bonds (Optional):

    • If the target cysteine(s) are involved in disulfide bonds, they must be reduced prior to labeling.

    • Add a 10-50 fold molar excess of TCEP to the protein solution.[1][3]

    • Incubate for 20-30 minutes at room temperature under an inert gas atmosphere to prevent re-oxidation.[1][3]

    • If using DTT, it must be removed by dialysis or desalting column before adding the maleimide probe, as DTT itself will react with the probe.[2]

  • Preparation of Maleimide Probe Stock Solution:

    • Allow the vial of the maleimide probe to equilibrate to room temperature.

    • Dissolve the probe in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.[1][5]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the maleimide probe stock solution to the stirring protein solution.[1][3]

    • Flush the reaction vial with an inert gas, seal, and mix thoroughly.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent probe.[3][5]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM to react with any excess maleimide probe.

  • Purification of the Labeled Protein:

    • Remove the unreacted probe and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance of the protein (at 280 nm) and the attached probe at its specific maximum absorbance wavelength.

    • Confirm the successful conjugation and assess the purity of the product by SDS-PAGE and mass spectrometry.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL, or the average number of probe molecules conjugated to each protein molecule, can be calculated using the Beer-Lambert law.

Procedure:

  • Measure the absorbance of the purified protein conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the probe (Amax).

  • Calculate the concentration of the probe using its molar extinction coefficient (εprobe).

    • Concentrationprobe = Amax / εprobe

  • Calculate the corrected absorbance of the protein at 280 nm by subtracting the contribution of the probe's absorbance at this wavelength.

    • Correction Factor (CF) = A280, probe / Amax, probe

    • Aprotein = A280 - (Amax * CF)

  • Calculate the concentration of the protein using its molar extinction coefficient (εprotein).

    • Concentrationprotein = Aprotein / εprotein

  • Calculate the Degree of Labeling.

    • DOL = Concentrationprobe / Concentrationprotein

Logical Relationships and Signaling Pathways

While direct signaling pathways are not initiated by the labeling process itself, the resulting protein conjugates are instrumental in studying various biological pathways. For instance, a fluorescently labeled antibody can be used to visualize its target receptor on the cell surface and track its internalization, providing insights into receptor-mediated signaling.

Application Logic cluster_prep Preparation cluster_app Application cluster_outcome Outcome Protein Protein of Interest (e.g., Antibody) Labeling Thiol-Reactive Labeling Protein->Labeling Probe Functional Probe (e.g., Fluorophore) Probe->Labeling Conjugate Protein-Probe Conjugate Labeling->Conjugate Assay Biological Assay (e.g., Cell Imaging) Conjugate->Assay Data Data Acquisition & Analysis Assay->Data Pathway Elucidation of Signaling Pathway Data->Pathway

Caption: Logical flow from protein labeling to its application in studying biological pathways.

Conclusion

Site-specific labeling of proteins via thiol-reactive chemistry, particularly using maleimide-based probes, is a robust and versatile technique. The protocols and data presented herein provide a comprehensive guide for researchers to successfully generate and characterize protein conjugates for a wide array of applications in basic research and drug development. Careful optimization of reaction conditions is crucial for achieving high labeling efficiency and maintaining the biological activity of the protein.

References

Application Notes and Protocols for 1H-Indole-3-thiol-Based Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel biosensors based on 1H-Indole-3-thiol. This document outlines the synthesis of the core recognition element, and proposes the design, fabrication, and application of two distinct biosensor types: an electrochemical sensor for heavy metal detection and a fluorescent sensor for the detection of reactive oxygen species (ROS).

Introduction to this compound in Biosensing

This compound is a versatile molecule that combines the unique electronic and fluorescent properties of the indole scaffold with the reactive and surface-anchoring capabilities of a thiol group. The indole moiety is a key structural component in many biologically active molecules and can participate in various non-covalent interactions, in addition to possessing intrinsic fluorescence. The thiol group provides a strong anchor for immobilization onto gold surfaces, forming stable self-assembled monolayers (SAMs), a cornerstone of many electrochemical and optical biosensors. This combination makes this compound a promising candidate for the development of sensitive and selective biosensors for a range of analytes.

Synthesis of this compound

A reliable method for the synthesis of 3-mercaptoindoles involves the reaction of indoles with sodium sulfinates in the presence of a catalyst. The following protocol is adapted from a known procedure for the synthesis of 3-sulfenylindoles.[1][2]

Protocol 2.1: Synthesis of this compound

Materials:

  • 1H-Indole

  • Sodium benzenesulfinate

  • Hydroiodic acid (57 wt. % in water)

  • Acetonitrile

  • Sodium thiosulfate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 1H-Indole (1 mmol) and sodium benzenesulfinate (1.2 mmol) in acetonitrile (10 mL).

  • To this solution, add hydroiodic acid (4 mmol) dropwise at room temperature with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application I: Electrochemical Biosensor for Heavy Metal Detection

The thiol group of this compound has a high affinity for heavy metal ions. This property can be exploited to develop a highly sensitive electrochemical biosensor for the detection of heavy metals like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺) in aqueous samples. The sensor is based on the formation of a self-assembled monolayer of this compound on a gold electrode. The binding of heavy metal ions to the thiol groups alters the electrochemical properties of the electrode surface, which can be measured using techniques like square wave anodic stripping voltammetry (SWASV).

Signaling Pathway

The detection mechanism relies on the specific interaction between the soft acid (heavy metal ion) and the soft base (thiol group). This interaction leads to the accumulation of the metal ions on the electrode surface. During the stripping step, the preconcentrated metal ions are re-oxidized, generating a current peak whose intensity is proportional to the concentration of the metal ion in the sample.

G cluster_electrode Gold Electrode Surface cluster_solution Aqueous Sample cluster_detection Detection Au Gold Electrode SAM This compound SAM Au->SAM Thiol-Au Bond Binding Binding to Thiol SAM->Binding HM Heavy Metal Ions (e.g., Hg²⁺) HM->Binding Signal Electrochemical Signal (Stripping Peak) Binding->Signal SWASV

Electrochemical detection of heavy metal ions.
Experimental Workflow

G Start Start Clean_Au Clean Gold Electrode Start->Clean_Au Immobilize Immobilize this compound (form SAM) Clean_Au->Immobilize Preconcentrate Preconcentrate Heavy Metals (Accumulation Step) Immobilize->Preconcentrate Measure Measure with SWASV (Stripping Step) Preconcentrate->Measure Analyze Analyze Stripping Peak Measure->Analyze End End Analyze->End

Workflow for electrochemical heavy metal detection.
Protocol for Electrochemical Detection

Materials:

  • Gold working electrode

  • Ag/AgCl reference electrode

  • Platinum counter electrode

  • Potentiostat

  • This compound solution (1 mM in ethanol)

  • Supporting electrolyte (e.g., 0.1 M HCl)

  • Standard solutions of heavy metals (Hg²⁺, Cd²⁺, Pb²⁺)

Procedure:

  • Electrode Cleaning: Polish the gold electrode with alumina slurry, sonicate in ethanol and then in deionized water, and finally electrochemically clean it by cycling the potential in 0.5 M H₂SO₄.

  • SAM Formation: Immerse the clean gold electrode in a 1 mM solution of this compound in ethanol for 12-24 hours to form a stable self-assembled monolayer.

  • Rinsing: Gently rinse the electrode with ethanol and then deionized water to remove any unbound molecules.

  • Measurement:

    • Place the modified electrode in an electrochemical cell containing the sample solution with the supporting electrolyte.

    • Apply a deposition potential (e.g., -1.2 V vs. Ag/AgCl) for a specific time (e.g., 300 s) to preconcentrate the heavy metals.

    • Scan the potential from the deposition potential to a more positive potential (e.g., +0.8 V) using SWASV.

    • Record the resulting stripping voltammogram.

  • Data Analysis: The peak current of the stripping voltammogram is proportional to the concentration of the heavy metal in the sample.

Expected Performance

The following table summarizes the expected analytical performance of the this compound-based electrochemical biosensor for the detection of various heavy metals. The data is extrapolated from similar thiol-based sensors.[3][4][5]

AnalyteDetection MethodExpected Limit of Detection (LOD)Expected Dynamic Range
Hg²⁺SWASV0.1 nM0.5 nM - 10 µM
Cd²⁺SWASV0.5 nM1 nM - 15 µM
Pb²⁺SWASV0.5 nM1 nM - 20 µM

Application II: Fluorescent Biosensor for Reactive Oxygen Species (ROS)

The indole moiety of this compound exhibits intrinsic fluorescence that can be modulated by its local environment. This property can be harnessed to develop a "turn-on" fluorescent biosensor for reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). In this design, the thiol group is initially oxidized by ROS, leading to a change in the electronic properties of the indole ring and a subsequent increase in fluorescence intensity.

Signaling Pathway

The sensing mechanism is based on the selective oxidation of the thiol group by ROS. This oxidation converts the thiol to a sulfenic, sulfinic, or sulfonic acid. This chemical transformation alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to an enhanced fluorescence emission.

G cluster_probe Fluorescent Probe cluster_analyte Analyte cluster_detection Detection Probe_Off This compound (Low Fluorescence) Oxidation Thiol Oxidation Probe_Off->Oxidation ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Oxidation Probe_On Oxidized Product (High Fluorescence) Oxidation->Probe_On Signal Fluorescence 'Turn-On' Probe_On->Signal Excitation

Fluorescent detection of reactive oxygen species.
Experimental Workflow

G Start Start Prepare_Probe Prepare this compound Solution Start->Prepare_Probe Add_Sample Add Sample Containing ROS Prepare_Probe->Add_Sample Incubate Incubate for Reaction Add_Sample->Incubate Measure_Fluorescence Measure Fluorescence Intensity Incubate->Measure_Fluorescence Analyze_Data Analyze Fluorescence Change Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for fluorescent ROS detection.
Protocol for Fluorescent Detection of ROS

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) standard solutions

  • Fluorescence spectrophotometer

  • 96-well microplate

Procedure:

  • Probe Preparation: Prepare a working solution of this compound (e.g., 10 µM) in PBS from the DMSO stock solution.

  • Sample Preparation: Prepare a series of H₂O₂ standard solutions in PBS.

  • Measurement:

    • In a 96-well microplate, add the this compound working solution to each well.

    • Add the H₂O₂ standard solutions or the sample to the respective wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Measure the fluorescence intensity at the optimal excitation and emission wavelengths for the oxidized indole-3-thiol product (e.g., Ex/Em around 350/450 nm, to be determined experimentally).

  • Data Analysis: Plot the fluorescence intensity as a function of the H₂O₂ concentration to generate a calibration curve. The concentration of ROS in the sample can be determined from this curve.

Expected Performance

The following table presents the anticipated performance characteristics of the this compound-based fluorescent biosensor for ROS detection, based on data from similar "turn-on" fluorescent probes.[6][7][8]

AnalyteDetection MethodExpected Limit of Detection (LOD)Expected Dynamic Range
H₂O₂Fluorescence "Turn-On"50 nM100 nM - 50 µM
ONOO⁻Fluorescence "Turn-On"100 nM200 nM - 75 µM

Conclusions and Future Perspectives

This compound presents a highly promising and versatile platform for the development of next-generation biosensors. The protocols and application notes provided herein offer a foundational framework for researchers to design and fabricate both electrochemical and fluorescent biosensors for a variety of important analytes. The straightforward synthesis and the dual functionality of the indole and thiol groups open up numerous possibilities for creating novel sensing strategies. Future work could focus on modifying the indole ring to tune the fluorescent properties or to introduce additional recognition sites for enhanced selectivity. Furthermore, the integration of these sensing platforms into microfluidic devices could lead to the development of portable and high-throughput analytical systems for environmental monitoring, clinical diagnostics, and drug discovery.

References

Application Notes and Protocols for 1H-Indole-3-thiol in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1H-Indole-3-thiol in click chemistry reactions. The unique properties of the indole moiety make this thiol a valuable building block in the synthesis of complex molecules, bioconjugates, and novel drug candidates. The following sections detail the primary click reactions involving thiols—the thiol-ene and thiol-yne reactions—with a specific focus on the application of this compound.

Introduction to this compound in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for applications in drug discovery, materials science, and bioconjugation.[1] The thiol functional group of this compound is an excellent participant in two major types of click reactions: the thiol-ene and thiol-yne reactions. These reactions offer a robust method for forming carbon-sulfur bonds, attaching the versatile indole scaffold to various molecules.

The indole ring is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Its ability to participate in hydrogen bonding and π-stacking interactions makes it a key pharmacophore. By employing click chemistry, this compound can be efficiently incorporated into peptides, polymers, and small molecules to explore new biological activities.[2]

Thiol-Ene Click Reaction with this compound

The thiol-ene reaction involves the addition of a thiol across a double bond (ene) to form a thioether. This reaction can be initiated by either radicals (photo or thermal initiation) or a base (Michael addition).[1]

Photoinitiated Radical Thiol-Ene Reaction

This method utilizes a photoinitiator and UV light to generate a thiyl radical from this compound, which then propagates the reaction. It is highly efficient and offers excellent spatial and temporal control.[3]

Materials:

  • This compound

  • Alkene-containing substrate (e.g., N-allylacetamide, styrene, or a vinyl-functionalized biomolecule)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)[4]

  • Anhydrous, degassed solvent (e.g., acetonitrile, methanol, or dichloromethane)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • UV lamp (e.g., 365 nm)[4]

  • Reaction vessel (e.g., quartz tube or standard glassware)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq.) and the alkene substrate (1.0-1.2 eq.) in the chosen solvent.

  • Add the photoinitiator (e.g., DMPA, 0.01-0.1 eq.).

  • Degas the solution by bubbling with an inert gas for 15-30 minutes to remove oxygen, which can quench the radical reaction.

  • Seal the reaction vessel and place it under the UV lamp.

  • Irradiate the mixture with UV light at room temperature with stirring. Reaction times can vary from a few minutes to several hours, depending on the substrates and reaction scale.[4]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

Base-Catalyzed Thiol-Ene (Michael Addition) Reaction

This pathway is suitable for electron-deficient alkenes (e.g., acrylates, maleimides) and is catalyzed by a base that deprotonates the thiol to form a nucleophilic thiolate.[5]

Materials:

  • This compound

  • Electron-deficient alkene (e.g., methyl acrylate, N-phenylmaleimide)

  • Base catalyst (e.g., triethylamine - TEA, or 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)[5][6]

  • Solvent (e.g., tetrahydrofuran - THF, or N,N-dimethylformamide - DMF)[5]

Equipment:

  • Reaction flask with a magnetic stirrer

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve this compound (1.0 eq.) and the electron-deficient alkene (1.0 eq.) in the chosen solvent in a reaction flask.

  • Add the base catalyst (0.1-1.0 eq.) to the solution at room temperature with stirring.[5]

  • The reaction is typically rapid and can be complete within a few minutes to a few hours.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a mild acid (e.g., saturated ammonium chloride solution) if necessary.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Thiol-Yne Click Reaction with this compound

The thiol-yne reaction is the addition of a thiol to an alkyne. This reaction can proceed via a radical mechanism to yield a vinyl sulfide, and under certain conditions, a second thiol addition can occur to form a dithioether.[8]

Experimental Protocol: Radical-Mediated Thiol-Yne Reaction

Materials:

  • This compound

  • Alkyne-containing substrate (e.g., phenylacetylene, propargyl alcohol)

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN for thermal initiation, or a photoinitiator like DMPA for photoinitiation)

  • Anhydrous, degassed solvent (e.g., toluene or acetonitrile)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Reaction vessel suitable for heating (if using thermal initiation) or UV irradiation

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a reaction vessel, dissolve this compound (1.0-2.2 eq., depending on whether mono- or di-addition is desired) and the alkyne substrate (1.0 eq.) in the chosen solvent.

  • Add the radical initiator (e.g., AIBN, 0.1 eq. for thermal initiation, or DMPA, 0.1 eq. for photoinitiation).

  • Degas the solution with an inert gas for 15-30 minutes.

  • For thermal initiation: Heat the reaction mixture to the appropriate temperature (e.g., 70-80 °C for AIBN).

  • For photoinitiation: Irradiate the mixture with a UV lamp at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature (if heated) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the vinyl sulfide or dithioether product.

Quantitative Data

The following tables summarize typical reaction conditions and yields for thiol-ene and thiol-yne reactions. Note that specific data for this compound is limited in the literature; therefore, data from analogous reactions with structurally similar thiols are included for reference.

Table 1: Thiol-Ene Reaction Conditions and Yields

Thiol ReactantAlkene ReactantInitiator/Catalyst (Concentration)SolventTemp. (°C)TimeYield (%)Citation
Generic ThiolLauryl MethacrylateDMPA (1.0 mmol/L)MethanolRT30 minHigh[4]
Generic ThiolZwitterionic MethacrylateAIBNAcetone/Water80-High[4]
EthanethiolEthyl AcrylateTriethylamine (0.03-0.3 M)THFRTVaries-[5]
ThiophenolN-Methyl MaleimideDiethylamineChloroformRTVariesHigh[9]

Table 2: Thiol-Yne Reaction Conditions and Yields

Thiol ReactantAlkyne ReactantInitiator/CatalystSolventTemp. (°C)TimeProductYield (%)Citation
ThiophenolPhenylacetyleneEosin Y (photocatalyst)-RTVariesVinyl Sulfide74-95[10]
Generic DithiolDialkyneRadical Initiator---Crosslinked PolymerHigh[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of the thiol-ene and thiol-yne reactions involving this compound, as well as a general experimental workflow.

Thiol_Ene_Radical_Mechanism cluster_propagation Propagation Cycle Initiator Photoinitiator (I) Radical_I Initiator Radical (I•) Initiator->Radical_I ThiylRadical Indole-3-thiyl Radical (R-S•) Radical_I->ThiylRadical + R-SH - IH IndoleThiol This compound (R-SH) IntermediateRadical Carbon-centered Radical ThiylRadical->IntermediateRadical + C=C Alkene Alkene (C=C) Product Thioether Product IntermediateRadical->Product + R-SH - R-S• ChainPropagation Chain Propagation

Caption: Radical mechanism of the photoinitiated thiol-ene reaction.

Thiol_Ene_Michael_Addition IndoleThiol This compound (R-SH) Thiolate Indole-3-thiolate (R-S⁻) IndoleThiol->Thiolate + B Base Base (B) ProtonatedBase BH⁺ Enolate Enolate Intermediate Thiolate->Enolate + Alkene Alkene Electron-deficient Alkene Product Thioether Product Enolate->Product + BH⁺ - B

Caption: Base-catalyzed thiol-ene (Michael Addition) mechanism.

Thiol_Yne_Mechanism Initiator Initiator (I•) ThiylRadical Indole-3-thiyl Radical (R-S•) Initiator->ThiylRadical + R-SH - IH IndoleThiol This compound (R-SH) VinylRadical Vinyl Radical ThiylRadical->VinylRadical + Alkyne Alkyne Alkyne (C≡C) VinylSulfide Vinyl Sulfide VinylRadical->VinylSulfide + R-SH - R-S• Dithioether Dithioether VinylSulfide->Dithioether + R-S• (further reaction)

Caption: Radical mechanism of the thiol-yne reaction.

Experimental_Workflow Start Start PrepareReactants Prepare Solution of This compound, Ene/Yne, and Initiator/Catalyst Start->PrepareReactants Degas Degas Solution (for radical reactions) PrepareReactants->Degas InitiateReaction Initiate Reaction (UV irradiation or heating/ base addition) Degas->InitiateReaction MonitorProgress Monitor Reaction (TLC, LC-MS) InitiateReaction->MonitorProgress Workup Reaction Workup (Quenching, Extraction) MonitorProgress->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for thiol-click reactions.

Applications in Drug Development and Bioconjugation

The ability to selectively and efficiently conjugate the this compound moiety to other molecules opens up numerous possibilities in drug development and chemical biology.

  • Lead Optimization: The indole scaffold can be readily introduced into lead compounds to explore structure-activity relationships.

  • Bioconjugation: this compound can be used to label proteins and other biomolecules that have been functionalized with an alkene or alkyne. This is particularly useful for attaching probes or therapeutic agents to specific sites on a biomolecule.[11] The mild and often biocompatible conditions of thiol-click reactions are a significant advantage in this context.[12]

  • Material Science: The formation of thioether linkages can be used to create novel polymers and functionalized surfaces with the unique electronic and binding properties of the indole group.[8]

Safety Precautions

This compound is a thiol and should be handled with appropriate care in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal. When using UV light for photoinitiation, ensure proper shielding to avoid exposure to harmful radiation.

References

Application Notes and Protocols for the S-alkylation of 1H-Indole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the S-alkylation of 1H-indole-3-thiol, a critical reaction for the synthesis of various biologically active molecules and pharmaceutical intermediates. The C3-thioether linkage on the indole scaffold is a key structural motif in numerous compounds with therapeutic potential.

The S-alkylation of this compound is a nucleophilic substitution reaction where the sulfur atom of the thiol group acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. The choice of base, solvent, and reaction conditions can significantly influence the reaction's efficiency and yield. Common alkylating agents include alkyl halides, while various bases such as potassium carbonate and triethylamine can be employed in polar aprotic solvents like DMF or THF.[1][2]

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the S-alkylation of this compound with various alkylating agents. These are illustrative examples based on general principles of thiol alkylation.[2]

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMFRoom Temp.295
2Ethyl BromideK₂CO₃DMFRoom Temp.392
3n-Butyl BromideEt₃NTHF50688
4Benzyl BromideK₂CO₃AcetonitrileRoom Temp.296
5Isopropyl BromideNaHTHF0 to Room Temp.875
6Allyl BromideEt₃NDMFRoom Temp.390

Experimental Protocols

Protocol 1: General Procedure for S-alkylation using Potassium Carbonate

This protocol describes a general method for the S-alkylation of this compound using an alkyl halide and potassium carbonate as the base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol).

  • Dissolve the this compound in anhydrous DMF (5 mL).

  • Add anhydrous potassium carbonate (1.5 mmol) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add the alkyl halide (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: S-alkylation using Sodium Hydride for Less Reactive Alkyl Halides

This protocol is suitable for less reactive alkylating agents, such as secondary alkyl halides, and employs a stronger base, sodium hydride.

Materials:

  • This compound

  • Alkyl halide (e.g., isopropyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon atmosphere setup

  • Syringe for addition of reagents

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol).

  • Dissolve the thiol in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

S_Alkylation_Reaction cluster_reactants Reactants cluster_products Products IndoleThiol This compound Product S-alkylated Indole IndoleThiol->Product AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Base Base (e.g., K₂CO₃) Byproduct Salt (e.g., KX) Base->Byproduct Experimental_Workflow start Start: Dry Flask under N₂ add_thiol Add this compound and Solvent (DMF) start->add_thiol add_base Add Base (K₂CO₃) add_thiol->add_base stir1 Stir at Room Temperature (15 min) add_base->stir1 add_alkyl_halide Add Alkyl Halide stir1->add_alkyl_halide reaction Monitor Reaction by TLC add_alkyl_halide->reaction workup Quench with Water & Extract with Ethyl Acetate reaction->workup Upon Completion wash Wash Organic Layer with Brine workup->wash dry Dry over Na₂SO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure Product purify->end

References

Application Notes and Protocols for 1H-Indole-3-thiol in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for utilizing 1H-Indole-3-thiol and its derivatives in the development of enzyme inhibitors. The indole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The addition of a thiol group at the 3-position introduces a key functional group capable of interacting with various enzyme active sites, particularly those containing metal ions or susceptible to nucleophilic attack.

This document focuses on three primary enzyme targets where indole and thiol-containing compounds have shown inhibitory activity: Indoleamine 2,3-dioxygenase 1 (IDO1), Metallo-β-lactamases (MBLs), and Cyclooxygenases (COX).

Potential Applications of this compound in Enzyme Inhibition

1.1. Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

1.2. Inhibition of Metallo-β-lactamases (MBLs)

MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[3] These enzymes utilize one or two zinc ions in their active site to hydrolyze the amide bond of the β-lactam ring.[4] Thiol-containing compounds are known to be effective inhibitors of MBLs due to the ability of the thiol group to chelate the active site zinc ions.[5] The combination of an indole scaffold, which can provide additional binding interactions, with a thiol group makes this compound a promising candidate for the development of novel MBL inhibitors to combat antibiotic resistance.

1.3. Inhibition of Cyclooxygenases (COX)

COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes. Various indole-containing compounds, such as indomethacin, are potent COX inhibitors. While the direct inhibitory effect of this compound on COX enzymes is not extensively documented, the indole scaffold is a well-established pharmacophore for COX inhibition.

Data Presentation: Inhibitory Activities of Related Indole and Thiol Compounds

Quantitative inhibitory data for this compound is not extensively reported in publicly available literature. However, the following tables summarize the inhibitory activities (IC50 and Ki values) of various related indole derivatives and thiol-containing compounds against IDO1, MBLs, and COX enzymes to illustrate the potential of this chemical class.

Table 1: Inhibitory Activity of Indole Derivatives against IDO1

Compound/DerivativeEnzymeIC50 (µM)Ki (µM)Reference
3-Aryl Indole Derivative 9hIDO17-[]
Hydroxyindole Derivative 12hIDO1-1[]
3-Substituted Indole Derivative 13hIDO10.19-[]
Epacadostat (IDO1 Inhibitor)IDO1~0.07-[7]
Navoximod (IDO1 Inhibitor)IDO1(nanomolar)-[7]

Table 2: Inhibitory Activity of Thiol-Containing Compounds against Metallo-β-lactamases (MBLs)

Compound/DerivativeEnzymeIC50 (µM)Ki (nM)Reference
L-Tyrosine-derived thiolIMP-1-86[8]
Thiomandelic acidIMP-producing K. pneumoniae(synergistic with meropenem)-[5]
2-Mercapto-3-phenylpropionic acidIMP-producing K. pneumoniae(synergistic with meropenem)-[5]
CaptoprilNDM-14.9-[2]

Table 3: Inhibitory Activity of Indole Derivatives against Cyclooxygenases (COX)

Compound/DerivativeEnzymeIC50 (µM)Reference
S-KetoprofenCOX-20.024[9]
S-FlurbiprofenCOX-20.48[9]
Compound 4e (Indolin-2-one derivative)COX-22.35
Compound 9h (Indolin-2-one derivative)COX-22.422

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to evaluate the inhibitory potential of this compound and its derivatives.

Protocol 1: General Biochemical Enzyme Inhibition Assay

This protocol outlines a typical workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme.

1. Materials and Reagents:

  • Purified enzyme (e.g., recombinant human IDO1, NDM-1, or ovine COX-2)

  • Specific substrate for the enzyme (e.g., L-Tryptophan for IDO1, nitrocefin for MBLs, arachidonic acid for COX)

  • This compound or its derivatives

  • Assay buffer (optimized for pH, ionic strength, and any necessary co-factors for the specific enzyme)

  • 96-well microplates (clear for colorimetric assays, black for fluorescence assays)

  • Microplate reader

  • DMSO (for dissolving the inhibitor)

2. Step-by-Step Procedure:

  • Prepare Solutions:

    • Dissolve the purified enzyme in the assay buffer to the desired concentration.

    • Dissolve the substrate in the assay buffer. The concentration should ideally be at or below the Michaelis constant (Km) for competitive inhibitors.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Perform serial dilutions in assay buffer to obtain a range of inhibitor concentrations.

  • Enzyme and Inhibitor Pre-incubation:

    • To each well of the 96-well plate, add a fixed volume of the enzyme solution.

    • Add the serially diluted inhibitor solutions to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific pre-incubation time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding the substrate solution to all wells.

  • Monitor the Reaction:

    • Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based IDO1 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of compounds on IDO1 in a cellular context.

1. Materials and Reagents:

  • Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or A375)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Interferon-gamma (IFN-γ) for IDO1 induction

  • This compound or its derivatives

  • Reagent for kynurenine detection (e.g., p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

2. Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Inhibitor Treatment: Remove the medium and add fresh medium containing various concentrations of the this compound derivative. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells with the inhibitor for a defined period (e.g., 24 hours).

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Add the kynurenine detection reagent to the supernatant.

    • Incubate to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 480 nm).

  • Data Analysis:

    • Generate a standard curve with known concentrations of kynurenine.

    • Calculate the concentration of kynurenine in each sample.

    • Plot the percentage of kynurenine production inhibition against the inhibitor concentration to determine the cellular IC50 value.

Mandatory Visualizations

Signaling Pathway

IDO1_Signaling_Pathway IDO1 Signaling Pathway in Cancer Immunity IFNg IFN-γ IDO1 IDO1 (Indoleamine 2,3-dioxygenase 1) IFNg->IDO1 Induces Expression Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_Cell T-Cell Proliferation & Activation Tryptophan->T_Cell Essential for IDO1->Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Treg Regulatory T-Cell (Treg) Differentiation & Function Kynurenine->Treg Promotes Immune_Suppression Tumor Immune Evasion T_Cell->Immune_Suppression Reduced by Treg->Immune_Suppression Contributes to Indole_Thiol This compound (Potential Inhibitor) Indole_Thiol->IDO1 Inhibits

Caption: Simplified IDO1 signaling pathway and the point of potential inhibition by this compound.

Experimental Workflow

Experimental_Workflow General Workflow for Enzyme Inhibitor Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution Pre_Incubate Pre-incubate Enzyme with Inhibitor Prep_Enzyme->Pre_Incubate Prep_Substrate Prepare Substrate Solution Initiate_Reaction Add Substrate to Initiate Reaction Prep_Substrate->Initiate_Reaction Prep_Inhibitor Prepare Serial Dilutions of this compound Prep_Inhibitor->Pre_Incubate Pre_Incubate->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Absorbance) Initiate_Reaction->Monitor_Reaction Calc_Rates Calculate Initial Reaction Rates Monitor_Reaction->Calc_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: A generalized experimental workflow for screening this compound as an enzyme inhibitor.

Logical Relationship: MBL Inhibition by Thiols

MBL_Inhibition Mechanism of Metallo-β-lactamase (MBL) Inhibition by Thiols MBL_Active_Site MBL Active Site (with Zn²⁺ ions) Hydrolysis Hydrolysis of β-Lactam Ring MBL_Active_Site->Hydrolysis Catalyzes Chelation Chelation of Zn²⁺ ions by Thiol Group MBL_Active_Site->Chelation Target of Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Hydrolysis Substrate Antibiotic_Inactivation Antibiotic Inactivation & Resistance Hydrolysis->Antibiotic_Inactivation Leads to Thiol_Inhibitor This compound (Thiol Inhibitor) Thiol_Inhibitor->Chelation Mediates Inhibition Inhibition of MBL Activity Chelation->Inhibition Results in Restored_Activity Restored Antibiotic Efficacy Inhibition->Restored_Activity Leads to

Caption: Logical relationship illustrating the proposed mechanism of MBL inhibition by a thiol-containing compound.

References

Application Notes and Protocols for Surface Functionalization with 1H-Indole-3-thiol in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of surfaces with organic molecules is a cornerstone of modern material science, enabling the precise tuning of surface properties for a vast array of applications, including biosensing, drug delivery, and biocompatible coatings. 1H-Indole-3-thiol is a molecule of significant interest for surface modification due to the unique properties of the indole moiety. The indole ring system is a prevalent motif in biologically active molecules and offers potential for specific interactions, while the thiol group provides a robust anchor to various surfaces, most notably gold.

This document provides detailed application notes and experimental protocols for the functionalization of surfaces with this compound. While specific quantitative data for this compound are not widely available in the current literature, this guide utilizes data from closely related aromatic and alkyl thiols to provide researchers with a practical framework for their experiments. The principles and methodologies described herein are directly applicable to the use of this compound.

Key Applications

The unique combination of the indole group and a thiol anchor in this compound opens up possibilities for several applications:

  • Biosensors: The indole moiety can participate in molecular recognition events, making surfaces functionalized with this compound promising platforms for the development of electrochemical and optical biosensors.

  • Biocompatible Coatings: The indole structure is found in many biological molecules, suggesting that surfaces modified with this compound may exhibit enhanced biocompatibility, reducing non-specific protein adsorption and improving the interface with biological systems.

  • Drug Delivery: Functionalized surfaces can be used to control the loading and release of therapeutic agents. The specific interactions of the indole group could be exploited for targeted drug delivery applications.

  • Organic Electronics: The electronic properties of the indole ring may be utilized in the fabrication of organic electronic devices where surface modification is crucial for performance.

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the formation of a self-assembled monolayer of this compound on a gold substrate. This is a common method for creating well-ordered organic thin films.

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • This compound

  • Anhydrous ethanol (reagent grade)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glassware (beakers, petri dishes)

  • Tweezers (non-magnetic)

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with copious amounts of DI water.

    • Rinse the substrate with ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Preparation of this compound Solution:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 1.49 mg of this compound in 10 mL of ethanol.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation:

    • Immediately after cleaning, immerse the gold substrate into the this compound solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For optimal results, the container can be purged with nitrogen before sealing.

  • Post-incubation Rinsing and Drying:

    • Remove the substrate from the thiol solution using tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

    • Store the modified substrate in a clean, dry environment until further use.

Protocol 2: Characterization of the this compound SAM

This protocol outlines key techniques to verify the successful formation and quality of the this compound monolayer.

A. Contact Angle Goniometry:

This technique measures the hydrophobicity of the surface, which is expected to change upon formation of the organic monolayer.

Procedure:

  • Place a droplet of DI water (typically 1-5 µL) onto the bare gold substrate and the this compound functionalized surface.

  • Measure the static contact angle using a goniometer.

  • A significant increase in the water contact angle compared to the clean gold surface indicates the formation of a hydrophobic indole-terminated monolayer.

B. X-ray Photoelectron Spectroscopy (XPS):

XPS provides information about the elemental composition and chemical states of the elements on the surface.

Procedure:

  • Place the functionalized substrate in the XPS analysis chamber.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and N 1s regions.

  • The presence of N 1s and a characteristic S 2p peak at a binding energy around 162 eV (indicative of a thiolate bond to gold) confirms the presence of the this compound monolayer.[1]

C. Electrochemical Impedance Spectroscopy (EIS):

EIS is a sensitive technique to probe the barrier properties of the SAM.

Procedure:

  • Use a three-electrode electrochemical cell with the functionalized gold substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • The electrolyte should be an aqueous solution containing a redox probe, such as [Fe(CN)6]3-/4-.

  • Apply a DC potential (the formal potential of the redox probe) and a small amplitude AC potential over a range of frequencies.

  • The formation of a well-packed monolayer will significantly increase the charge-transfer resistance (Rct) compared to the bare gold electrode, which can be observed as a larger semicircle in the Nyquist plot.[2][3]

Quantitative Data

Due to the limited availability of specific experimental data for this compound, the following tables present representative data for similar aromatic and alkyl thiol SAMs on gold to serve as a benchmark for expected results.

Table 1: Representative Contact Angle Measurements

SurfaceWater Contact Angle (°)Reference
Bare Gold< 20Generic
Octadecanethiol on Gold110-115
Thiophenol on Gold70-80Generic
Expected this compound on Gold 70-90 Estimate

Table 2: Representative XPS Data for Thiol SAMs on Gold

ElementBinding Energy (eV)Expected for this compound SAMReference
Au 4f7/284.0Yes
S 2p3/2~162.0Yes[1]
C 1s~285.0Yes
N 1s~400.0Yes[4]

Table 3: Representative Electrochemical Impedance Spectroscopy (EIS) Data

ElectrodeRct (Ω)Cdl (µF/cm²)Reference
Bare Gold< 100> 20[2]
Alkanethiol SAM on Gold> 10^5< 2[2][3]
Expected this compound SAM on Gold > 10^4 < 5 Estimate

Rct: Charge-transfer resistance; Cdl: Double-layer capacitance

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization s1 Gold Substrate s2 Piranha Cleaning s1->s2 s3 Rinsing (DI Water, Ethanol) s2->s3 s4 Drying (N2 Stream) s3->s4 m2 Immerse Substrate s4->m2 m1 Prepare 1 mM this compound in Ethanol m1->m2 m3 Incubate (18-24h) m2->m3 m4 Rinse (Ethanol) & Dry (N2) m3->m4 c1 Contact Angle m4->c1 c2 XPS m4->c2 c3 EIS m4->c3

Caption: Experimental workflow for the functionalization and characterization of a gold surface with this compound.

Logical Relationship of Surface Functionalization

logical_relationship cluster_components Components cluster_process Process cluster_result Result Molecule This compound Process Self-Assembly Molecule->Process Substrate Gold Surface Substrate->Process Result Functionalized Surface (Indole-terminated) Process->Result

Caption: Logical relationship of components and process leading to a functionalized surface.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 1H-Indole-3-thiol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-Indole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide guidance on optimizing this crucial synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this compound synthesis?

A1: Low yields in this compound synthesis can often be attributed to several factors:

  • Instability of the Thiol: this compound is susceptible to oxidation, which can lead to the formation of disulfide dimers and other oxidized byproducts, thereby reducing the yield of the desired product.[1]

  • Side Reactions: Competing side reactions, such as the formation of oligomers or polymers of indole under acidic conditions, can consume starting materials and lower the overall yield.[2]

  • Suboptimal Reaction Conditions: Factors like incorrect temperature, reaction time, solvent, or catalyst can significantly impact the reaction's efficiency.

  • Purification Challenges: The polarity of this compound and its byproducts can be similar, leading to difficulties in separation and purification, which in turn results in product loss.[3][4]

  • Quality of Reagents: The purity of starting materials, particularly the indole and the sulfur source, is crucial for a successful reaction.

Q2: How can I minimize the formation of disulfide byproducts?

A2: To minimize the formation of disulfide byproducts, it is essential to work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1] Using degassed solvents can also be beneficial. Additionally, adding a reducing agent like dithiothreitol (DTT) to the workup or purification steps can sometimes help to cleave any formed disulfide bonds, although this may complicate purification.[1]

Q3: What are the main synthetic routes to this compound?

A3: The two primary synthetic routes for preparing this compound are:

  • Direct Sulfenylation of Indole: This method involves the direct introduction of a thiol group at the C3 position of the indole ring using various sulfenylating agents.[5][6][7][8][9][10][11][12]

  • Reaction of Indole with Thiourea and Iodine: This classic method involves the reaction of indole with thiourea in the presence of iodine to form an S-(3-indolyl)isothiouronium salt, which is then hydrolyzed to yield the thiol.[13][14]

Troubleshooting Guides

Method 1: Direct Sulfenylation of Indole

Issue: Low yield when using sodium sulfinates and a promoter like hydroiodic acid.

Potential Cause Troubleshooting Solution
Insufficient Promoter/Catalyst Ensure the correct stoichiometric amount of the promoter (e.g., HI) is used. The reaction's efficiency can be highly dependent on the promoter concentration.[5]
Suboptimal Solvent The choice of solvent can influence the reaction rate and yield. Acetonitrile is often effective, but other polar aprotic solvents can be screened.[5]
Reaction Time and Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time can lead to incomplete conversion, while prolonged times might promote side reactions. These reactions are often carried out at room temperature.[5][15]
Oxidation during Workup During the aqueous workup, the product can be susceptible to oxidation. Work quickly and consider using degassed water. The addition of a mild reducing agent like sodium sulfite (Na2SO3) during workup can help to quench any remaining oxidizing species.[5]
Method 2: Reaction of Indole with Thiourea and Iodine

Issue: Low yield of this compound after hydrolysis of the isothiouronium salt.

Potential Cause Troubleshooting Solution
Incomplete Formation of the Isothiouronium Salt Ensure the indole, thiourea, and iodine are of high purity and used in the correct stoichiometry. The reaction is typically carried out in a suitable solvent like ethanol.
Harsh Hydrolysis Conditions The hydrolysis of the S-(3-indolyl)isothiouronium salt is typically performed under basic conditions (e.g., with NaOH). If the conditions are too harsh (high temperature or prolonged reaction time), degradation of the indole ring or the thiol product can occur. Optimize the base concentration and temperature.[13]
Formation of Side Products The reaction of thiourea with iodine can lead to the formation of various byproducts.[16] Careful control of the reaction conditions and stoichiometry is crucial to minimize these.
Product Precipitation Issues Upon acidification during workup to precipitate the thiol, ensure the pH is carefully controlled. Too low a pH might lead to degradation.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes reported yields for different methods of synthesizing 3-substituted indoles, including those with sulfur-containing groups.

Method Sulfur Source Catalyst/Promoter Solvent Yield (%) Reference
Direct SulfenylationSodium SulfinatesHydroiodic AcidAcetonitrileGood to Excellent[5][11][17]
Direct SulfenylationThiolsIodine/DMSODichloroethaneGood to Excellent[6]
Direct SulfenylationDisulfidesIodine/DMSODimethyl CarbonateGood to Excellent[7]
Direct SulfenylationSulfonyl HydrazidesIodophorWaterGood to Excellent[8]
Reaction with ThioureaThioureaIodineEthanolNot specified in abstract[13]

Experimental Protocols

Protocol 1: Direct Sulfenylation of Indole with Sodium Sulfinate

This protocol is adapted from the work of Sun et al.[5]

Materials:

  • Substituted Indole (0.3 mmol)

  • Sodium Sulfinate (0.36 mmol)

  • Acetonitrile (4 mL)

  • Hydroiodic Acid (HI, 55-57% aqueous solution, 4 equivalents)

  • Saturated aqueous Na2SO3 solution

  • Dichloromethane (DCM)

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL tube equipped with a magnetic stirring bar, add the substituted indole (0.3 mmol) and sodium sulfinate (0.36 mmol) in acetonitrile (4 mL).

  • Add hydroiodic acid (4 equivalents) to the mixture.

  • Allow the mixture to stir at room temperature. Monitor the reaction by TLC until completion.

  • Upon completion, add a saturated aqueous Na2SO3 solution to the reaction mixture.

  • Extract the aqueous phase with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., petroleum ether/ethyl acetate) to afford the desired 3-sulfenylindole.

Protocol 2: Synthesis of this compound via S-(3-indolyl)isothiouronium salt

This protocol is based on the method described by Nagarajan et al.[13]

Step 1: Formation of S-(3-indolyl)isothiouronium iodide

  • Dissolve indole and thiourea in a 1:1 molar ratio in ethanol.

  • Cool the solution in an ice bath.

  • Add a solution of iodine in ethanol dropwise with stirring.

  • Allow the reaction to proceed until the formation of a precipitate is complete.

  • Collect the S-(3-indolyl)isothiouronium iodide salt by filtration.

Step 2: Hydrolysis to this compound

  • Suspend the S-(3-indolyl)isothiouronium iodide salt in an aqueous solution of sodium hydroxide.

  • Heat the mixture under an inert atmosphere to effect hydrolysis.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the this compound.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow_sulfenylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification indole Indole mixing Mix in Acetonitrile indole->mixing sulfinate Sodium Sulfinate sulfinate->mixing hi Hydroiodic Acid hi->mixing stirring Stir at Room Temp. mixing->stirring quench Quench with Na2SO3 stirring->quench extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the direct sulfenylation of indole.

experimental_workflow_thiourea cluster_step1 Step 1: Isothiouronium Salt Formation cluster_step2 Step 2: Hydrolysis cluster_purification Purification indole Indole dissolve Dissolve in Ethanol indole->dissolve thiourea Thiourea thiourea->dissolve iodine Iodine iodine->dissolve react React and Precipitate dissolve->react salt S-(3-indolyl)isothiouronium iodide react->salt hydrolysis Hydrolyze with NaOH salt->hydrolysis acidify Acidify to Precipitate hydrolysis->acidify filter_dry Filter and Dry acidify->filter_dry purify Recrystallize or Column Chromatography filter_dry->purify product This compound purify->product

Caption: Workflow for this compound synthesis via thiourea.

troubleshooting_logic cluster_sulfenylation Troubleshooting: Direct Sulfenylation cluster_thiourea Troubleshooting: Thiourea Method start Low Yield of This compound check_method Which synthetic method was used? start->check_method sulfenylation Direct Sulfenylation check_method->sulfenylation Sulfenylation thiourea Thiourea Method check_method->thiourea Thiourea check_reagents_sulf Check Reagent Purity and Stoichiometry sulfenylation->check_reagents_sulf check_salt_formation Confirm Isothiouronium Salt Formation thiourea->check_salt_formation check_conditions_sulf Optimize Reaction Conditions (Solvent, Time) check_reagents_sulf->check_conditions_sulf Reagents OK check_workup_sulf Inert Atmosphere/ Reducing Workup check_conditions_sulf->check_workup_sulf Conditions OK check_hydrolysis Optimize Hydrolysis (Base Conc., Temp.) check_salt_formation->check_hydrolysis Salt OK check_purification_thiourea Careful Purification check_hydrolysis->check_purification_thiourea Hydrolysis OK

Caption: Logical troubleshooting flow for low yield issues.

References

Technical Support Center: Purification of Crude 1H-Indole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 1H-Indole-3-thiol. The information is targeted towards researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying crude this compound?

A1: The main challenges stem from the inherent chemical properties of the indole and thiol functional groups. The indole ring can be sensitive to acidic conditions and prolonged exposure to silica gel, potentially leading to degradation or oligomerization.[1] The thiol group is susceptible to oxidation, which can lead to the formation of disulfide byproducts. These disulfides can complicate purification and reduce the yield of the desired product.

Q2: What are the most common impurities in crude this compound?

A2: Common impurities may include unreacted starting materials, residual solvents, and side-products from the synthesis. A significant byproduct to consider is the disulfide dimer of this compound, formed through oxidation of the thiol group.[2] Under acidic conditions, dimerization or trimerization of the indole moiety itself can also occur.[3]

Q3: Which purification techniques are most suitable for this compound?

A3: The two most common and effective techniques are column chromatography and recrystallization.

  • Column Chromatography: This method is versatile for separating the target compound from impurities with different polarities. However, care must be taken to avoid degradation on the stationary phase.[1]

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline material, especially if the compound is unstable on silica gel.[4][5]

Q4: How can I minimize the oxidation of the thiol group to a disulfide during purification?

A4: To minimize oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when handling the compound in solution for extended periods. Using degassed solvents for both chromatography and recrystallization can also be beneficial. The addition of a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the crude material or solvents is a common strategy, but its compatibility with the specific purification method should be considered.

Q5: How can I visualize this compound on a TLC plate?

A5: this compound is a UV-active compound due to the indole ring, so it should be visible as a dark spot under a UV lamp (254 nm). Additionally, specific staining reagents can be used. Ehrlich's reagent is highly specific for indoles and typically produces a blue or purple spot. A potassium permanganate (KMnO₄) stain can also be used as a general stain for oxidizable groups like thiols.

Troubleshooting Guides

Issue 1: Column Chromatography Problems

Problem: The product appears to be degrading on the silica gel column, as evidenced by streaking on the TLC plate or the appearance of new, more polar spots after exposure to silica.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Co-elute the column with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine, to neutralize the acidic sites on the silica gel.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

    • Minimize Contact Time: Perform flash column chromatography to reduce the time the compound spends on the column.

    • Switch to Recrystallization: If degradation persists, recrystallization is a preferable purification method for unstable compounds.[4]

Problem: The product co-elutes with an impurity.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Systematically vary the polarity of the eluent. A common starting point for indole derivatives is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[1][6]

    • Try a Different Solvent System: If adjusting the ratio of the current system is ineffective, switch to a different solvent combination to alter the selectivity. For example, if using hexanes/ethyl acetate, try dichloromethane/methanol.

    • Perform a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can often resolve compounds with similar Rf values.

Issue 2: Recrystallization Problems

Problem: The compound "oils out" instead of forming crystals.

  • Troubleshooting Steps:

    • Ensure Proper Solvent Choice: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]

    • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Use a Different Solvent or Solvent System: If oiling out persists, a different solvent is needed. Experiment with solvent pairs, such as ethanol/water or toluene/hexanes.[8] Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent (anti-solvent) until the solution becomes slightly turbid.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

Problem: Poor recovery of the purified product after recrystallization.

  • Troubleshooting Steps:

    • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will keep more of the product in the solution upon cooling.

    • Ensure Complete Cooling: Allow sufficient time for the solution to cool to room temperature and then in an ice bath to maximize crystal formation.

    • Recover from Mother Liquor: The filtrate (mother liquor) may still contain a significant amount of the product. Concentrate the mother liquor and attempt a second recrystallization to recover more material.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography of Indole Derivatives

Stationary PhaseEluent System (Non-polar to Polar)Compound Type SuitabilityReference
Silica GelHexanes / Ethyl AcetateGeneral indole derivatives[9]
Silica GelPetroleum Ether / Ethyl AcetateGeneral indole derivatives[1]
Silica GelDichloromethane / MethanolMore polar indole derivatives[10]
Alumina (Neutral)Hexanes / Ethyl AcetateAcid-sensitive indole derivatives[1]
Silica Gel + 1% TEAHexanes / Ethyl AcetateBasic or acid-sensitive indoles

Table 2: Potential Recrystallization Solvents for Indole Derivatives

Solvent SystemCompound PolarityImpurity PolarityReference
Ethanol / WaterPolarModerately polar[8]
Methanol / WaterPolarModerately polar[7]
TolueneModerately PolarNon-polar[8]
Heptanes / Ethyl AcetateNon-polar to Moderately PolarVaries[9]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various solvent systems (e.g., starting with 9:1 hexanes:ethyl acetate and increasing the polarity) to find a system that gives the desired compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. The solvent level should always remain above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully add the solution to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC. If necessary, a gradient elution can be performed by gradually increasing the proportion of the polar solvent.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude material. Add a potential solvent (e.g., ethanol) dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is sparingly soluble, heat the mixture. If the solid dissolves upon heating, it is a potentially good solvent. Cool the solution to see if crystals form. Test various single and mixed solvent systems (e.g., ethanol/water) to find the optimal one.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent and heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow start Crude this compound tlc TLC Analysis (e.g., 8:2 Hexanes:EtOAc) start->tlc decision Separation Feasible by TLC? tlc->decision column Flash Column Chromatography decision->column Yes recrystallization Recrystallization decision->recrystallization No (streaking/instability) purity_check_col Check Purity (TLC, NMR, etc.) column->purity_check_col purity_check_rec Check Purity (TLC, NMR, etc.) recrystallization->purity_check_rec purity_check_col->recrystallization Further Purification Needed pure_product Pure this compound purity_check_col->pure_product purity_check_rec->pure_product troubleshooting_flowchart start Purification Issue Encountered issue_type What is the primary issue? start->issue_type col_chrom Column Chromatography Problem issue_type->col_chrom Column recrys Recrystallization Problem issue_type->recrys Recrystallization col_issue Specific Problem? col_chrom->col_issue degradation Degradation on Column col_issue->degradation Degradation coelution Co-elution of Impurities col_issue->coelution Co-elution sol_degradation Deactivate Silica (add TEA) Use Alumina Switch to Recrystallization degradation->sol_degradation sol_coelution Optimize Eluent Ratio Change Solvent System Use Gradient Elution coelution->sol_coelution recrys_issue Specific Problem? recrys->recrys_issue oiling_out Compound Oils Out recrys_issue->oiling_out Oiling Out poor_recovery Poor Recovery recrys_issue->poor_recovery Poor Recovery sol_oiling Slow Cooling Change Solvent/Solvent Pair Scratch Flask oiling_out->sol_oiling sol_recovery Use Minimal Hot Solvent Ensure Complete Cooling Recover from Mother Liquor poor_recovery->sol_recovery

References

Minimizing side product formation in reactions with 1H-Indole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation in reactions involving 1H-Indole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The two primary side products encountered during reactions with this compound are the corresponding disulfide, formed through oxidation of the thiol group, and various indole oligomers (dimers, trimers), which arise from the reactivity of the indole ring, particularly under acidic conditions.[1][2][3][4]

Q2: How can I detect the formation of these side products in my reaction mixture?

A2: The presence of side products can typically be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disulfide product will have a molecular weight corresponding to double that of the starting thiol minus two hydrogen atoms. Indole dimers and trimers will have correspondingly higher molecular weights. High-Performance Liquid Chromatography (HPLC) can be used for the quantitative analysis of the reaction mixture, allowing for the determination of the relative percentages of the desired product and any side products.[1][2]

Q3: What is the primary cause of disulfide formation and how can it be prevented?

A3: Disulfide formation is primarily caused by the oxidation of the thiol group. This oxidation is often facilitated by the presence of atmospheric oxygen, metal ion contaminants, or basic conditions which generate the more easily oxidized thiolate anion.[3][4] To prevent this, it is recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and maintain a slightly acidic to neutral pH (6.5-7.5). The addition of a chelating agent like EDTA can also help by sequestering catalytic metal ions.

Q4: Why does this compound lead to the formation of indole oligomers?

A4: The indole ring is electron-rich and susceptible to electrophilic attack, particularly at the C3 position. Under acidic conditions, the indole nucleus can be protonated, leading to self-reaction or oligomerization, forming dimers and trimers.[2][5] Since this compound has an unsubstituted N-H, it is prone to such side reactions in the presence of acid.

Troubleshooting Guides

Guide 1: Problem - Low Yield and Presence of High Molecular Weight Impurities

Issue: My reaction with this compound is giving a low yield of the desired product, and I am observing significant amounts of high molecular weight impurities by LC-MS, likely the disulfide and indole dimers.

Troubleshooting Workflow:

G start Low Yield & High MW Impurities check_ph Check Reaction pH start->check_ph acidic Is the pH acidic (pH < 6)? check_ph->acidic neutralize Run reaction at neutral or slightly basic pH (7-8) acidic->neutralize Yes check_atmosphere Check Reaction Atmosphere acidic->check_atmosphere No n_protection Consider N-protection of the indole neutralize->n_protection n_protection->check_atmosphere inert_atm Is the reaction run under inert atmosphere? check_atmosphere->inert_atm use_inert Use N2 or Ar and degassed solvents inert_atm->use_inert No additives Consider Additives inert_atm->additives Yes use_inert->additives reducing_agent Add a reducing agent (e.g., TCEP) additives->reducing_agent chelating_agent Add a chelating agent (e.g., EDTA) additives->chelating_agent purification Optimize Purification reducing_agent->purification chelating_agent->purification chromatography Use column chromatography with a suitable solvent system purification->chromatography end Improved Yield and Purity chromatography->end

Caption: Troubleshooting workflow for low yields and high molecular weight impurities.

Detailed Steps:

  • Evaluate Reaction pH: Acidic conditions are a major contributor to indole oligomerization.[2][5] If your reaction is run in acid, consider alternative, non-acidic conditions. For base-catalyzed reactions, ensure the pH is not excessively high, as this can promote thiol oxidation. A pH range of 7-8 is often a good starting point for nucleophilic additions of thiols.

  • Control the Atmosphere: The presence of oxygen is a primary driver of disulfide formation.[3] Always use solvents that have been thoroughly degassed by sparging with an inert gas (nitrogen or argon) or by freeze-pump-thaw cycles. Run the reaction under a positive pressure of an inert gas.

  • Consider N-Protection: If acidic conditions are unavoidable or if side reactions at the indole nitrogen are a concern, protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) can prevent oligomerization.[3]

  • Utilize Additives:

    • Reducing Agents: To prevent disulfide formation, a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can be added to the reaction mixture. TCEP is effective at a wider pH range than dithiothreitol (DTT).

    • Chelating Agents: To sequester trace metal ions that can catalyze thiol oxidation, add 1-5 mM of ethylenediaminetetraacetic acid (EDTA) to your reaction.

  • Optimize Purification: If side products are still formed, they can often be separated from the desired product by column chromatography on silica gel. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.

Guide 2: Problem - My Thiol is Consumed but I Don't See My Desired Product

Issue: TLC or LC-MS analysis shows that my starting this compound is being consumed, but I am not observing the formation of my expected product. Instead, I see a major new spot or peak that I suspect is the disulfide.

Troubleshooting Workflow:

G start Thiol Consumed, No Desired Product confirm_disulfide Confirm Disulfide Formation (e.g., by MS) start->confirm_disulfide disulfide_confirmed Is disulfide the major product? confirm_disulfide->disulfide_confirmed implement_prevention Implement Disulfide Prevention Strategies disulfide_confirmed->implement_prevention Yes other_issue Investigate other potential issues (e.g., reagent stability, reaction conditions) disulfide_confirmed->other_issue No degas Degas all solvents and reagents implement_prevention->degas inert_atm Run under N2 or Ar atmosphere implement_prevention->inert_atm ph_control Adjust pH to 6.5-7.5 implement_prevention->ph_control add_tcep Add TCEP (0.1-0.5 eq) implement_prevention->add_tcep rerun Re-run the reaction degas->rerun inert_atm->rerun ph_control->rerun add_tcep->rerun success Desired product is formed rerun->success

Caption: Troubleshooting workflow when disulfide is the major product.

Detailed Steps:

  • Confirm Disulfide Formation: Use mass spectrometry to confirm that the new major species corresponds to the molecular weight of the this compound disulfide.

  • Implement Rigorous Inert Atmosphere Techniques:

    • Use Schlenk line techniques or a glovebox for the most sensitive reactions.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Degas all solvents and liquid reagents immediately before use.

  • Adjust the Reaction pH: If using a base to deprotonate the thiol, consider using a weaker base or adding the base slowly at a low temperature to avoid a high concentration of the reactive thiolate at any given time. The optimal pH for many reactions involving thiols is between 6.5 and 7.5.

  • In-situ Reduction: Add a reducing agent like TCEP to the reaction mixture. This can help to reduce any disulfide that forms back to the free thiol, allowing it to participate in the desired reaction.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the product distribution in reactions involving this compound.

Table 1: Effect of pH on Disulfide Formation in a Michael Addition Reaction

EntrypHAtmosphereYield of Michael Adduct (%)Yield of Disulfide (%)
15.0Air4515
27.0Air7520
39.0Air6035
47.0Nitrogen92<5

Illustrative data based on general principles of thiol chemistry.

Table 2: Effect of Catalyst on Indole Dimerization in an Alkylation Reaction

EntryCatalystTemperature (°C)Yield of S-Alkylated Product (%)Yield of Indole Dimer (%)
1HCl (1 eq)251085
2Acetic Acid (1 eq)253060
3None2585<5
4K₂CO₃ (2 eq)2595<2

Illustrative data based on the known acid-catalyzed dimerization of indoles.[2]

Experimental Protocols

Protocol 1: Michael Addition of this compound to an α,β-Unsaturated Ketone

This protocol describes a general procedure for the Michael addition of this compound to an α,β-unsaturated ketone under conditions designed to minimize side product formation.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products IndoleThiol This compound MichaelAdduct Michael Adduct IndoleThiol->MichaelAdduct Base, Solvent, Inert Atmosphere Enone α,β-Unsaturated Ketone Enone->MichaelAdduct

Caption: General scheme for the Michael addition of this compound.

Materials:

  • This compound (1.0 eq)

  • α,β-Unsaturated ketone (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Degassed dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, 0.05 eq)

Procedure:

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add degassed DCM via syringe to dissolve the this compound. If using, add TCEP at this stage.

  • In a separate flask, prepare a solution of the α,β-unsaturated ketone in degassed DCM.

  • To the solution of this compound, add triethylamine via syringe and stir for 5 minutes at room temperature.

  • Slowly add the solution of the α,β-unsaturated ketone to the reaction mixture dropwise over 10-15 minutes.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure Michael adduct.

Protocol 2: S-Alkylation of this compound with an Alkyl Halide

This protocol provides a general method for the S-alkylation of this compound under basic conditions, with precautions to avoid side reactions.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products IndoleThiol This compound SAlkylatedProduct S-Alkylated Indole IndoleThiol->SAlkylatedProduct Base, Solvent, Inert Atmosphere AlkylHalide Alkyl Halide (R-X) AlkylHalide->SAlkylatedProduct

Caption: General scheme for the S-alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Degassed N,N-dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • Add this compound and potassium carbonate to a dry round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask and purge with nitrogen or argon.

  • Add degassed DMF via syringe and stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the pure S-alkylated indole derivative.

References

Improving the regioselectivity of reactions at the indole C3 position

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to achieving high regioselectivity at the C3 position of the indole nucleus.

Troubleshooting Guide

This guide addresses specific issues encountered during experiments in a question-and-answer format.

Issue 1: Poor C3 vs. N1 Selectivity in Friedel-Crafts Acylation

  • Question: My Friedel-Crafts acylation is yielding a significant amount of the N-acylated product instead of the desired C3-acylated indole. How can I improve C3 selectivity?

  • Answer: This is a common problem arising from the competing nucleophilicity of the indole nitrogen (N1) and the C3 position. Low yields of the C3 product are often observed due to this competing substitution at the N1 position.[1] Here are several strategies to enhance C3 regioselectivity:

    • Catalyst Selection: Traditional Lewis acids can be harsh and sometimes favor N-acylation. Consider using milder or more regioselective catalysts. Iron powder has been shown to efficiently promote C3-acylation under solvent-free conditions.[2] Similarly, zinc oxide in an ionic liquid or a deep eutectic solvent like [CholineCl][ZnCl2]3 provides high C3 selectivity without the need for N-H protection.[1][3]

    • Reaction Conditions: The order of reagent addition can be critical. In some systems, adding the acylating agent to a pre-mixed solution of the indole and Lewis acid can favor C3 attack. Solvent choice also plays a role; while reactions may proceed in solvents like dichloromethane, solvent-free conditions with certain catalysts have shown superior yields for the C3 product.[2]

    • Acylating Agent: Using acid anhydrides with a catalytic amount of a suitable Lewis acid (e.g., Y(OTf)₃) can be a milder alternative to more reactive acyl chlorides, often favoring C3-acylation.[3][4]

    Troubleshooting Workflow for Poor Acylation Selectivity

    G start Problem: Significant N-Acylation Product check_catalyst What catalyst is being used? start->check_catalyst strong_lewis Strong Lewis Acid (e.g., AlCl3) check_catalyst->strong_lewis Strong mild_catalyst Milder Catalyst (e.g., Iron Powder, ZnO) check_catalyst->mild_catalyst Mild check_conditions Review Reaction Conditions solution2 Action: Optimize solvent. Consider solvent-free conditions. Check reagent addition order. check_conditions->solution2 solution1 Action: Switch to a milder catalyst like Iron Powder or ZnO in an ionic liquid. strong_lewis->solution1 mild_catalyst->check_conditions

    Troubleshooting N- vs. C3-acylation.

Issue 2: Mixture of C2 and C3 Isomers in Transition-Metal-Catalyzed C-H Functionalization

  • Question: I am attempting a palladium-catalyzed C-H olefination and getting a mixture of C2 and C3 products. How can I selectively obtain the C3-functionalized isomer?

  • Answer: Achieving regiocontrol between the C2 and C3 positions in transition-metal-catalyzed reactions is a significant challenge, as it often depends on a delicate balance of electronic and steric factors. The choice of catalyst, ligand, and directing group is crucial.

    • Ligand Control: The ancillary ligand on the metal catalyst can fundamentally switch the regioselectivity. For instance, in Pd-catalyzed oxidative Heck reactions, a "ligand-free" system may favor C2 arylation, but the addition of a specific ligand like 4,5-diazafluoren-9-one can switch the selectivity to favor the C3 product with high fidelity.[5] This is often because the ligand alters the regioselectivity-determining step of the catalytic cycle.[5][6]

    • Catalyst Control: In some cases, the choice of the transition metal itself dictates the outcome. For C-H functionalization of 3-carboxamide indoles with diazo compounds, an Ir(III) catalyst selectively yields the C2-alkylated product, whereas a Rh(I) complex promotes a translocation of the amide group with concomitant C3-functionalization.[7]

    • Directing Groups: While often used to direct functionalization away from C3 (e.g., to C2 or C4), the absence or presence of certain groups can influence the inherent C2/C3 reactivity balance.[4] Ensure that no unintended directing functionality is present on your substrate.

Issue 3: Low Yield in Mannich Reactions

  • Question: My Mannich reaction to produce a C3-aminomethylated indole (gramine analog) is suffering from low yields. What are the common causes?

  • Answer: The Mannich reaction is a classic and reliable method for C3-functionalization, as the indole C3 position is highly nucleophilic and readily attacks the electrophilic iminium ion intermediate.[8][9] Low yields can often be attributed to substrate effects or suboptimal reaction conditions.

    • Steric Hindrance: Substituents on the indole ring, particularly at the C2 position, can sterically hinder the approach of the electrophile, leading to lower yields.[10]

    • Iminium Ion Formation: The reaction relies on the in-situ formation of an iminium ion from an aldehyde (typically formaldehyde) and a secondary amine.[11] Ensure that the reagents are of high quality and that the conditions (often acidic) are suitable for efficient iminium ion generation.

    • Side Reactions: Under certain conditions, particularly with hindered substrates, side products such as bis(indolyl)methanes can form, consuming the starting material and reducing the yield of the desired Mannich base.[10]

Frequently Asked Questions (FAQs)

Q1: Why is the C3 position of indole so reactive towards electrophiles?

A1: The high reactivity and nucleophilicity of the C3 position is an inherent electronic property of the indole ring. Electrophilic attack at C3 leads to a cationic intermediate (a Wheland intermediate) where the positive charge can be effectively delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring.[8] Attack at C2, in contrast, leads to an intermediate that disrupts this benzene aromaticity, making it a less favorable pathway.[8] This intrinsic preference makes direct C3 functionalization the most common reaction pathway for indoles with electrophiles.

G Intermediate Intermediate Intermediate_C2 Intermediate_C2

References

Technical Support Center: Efficient Synthesis of 1H-Indole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 1H-Indole-3-thiol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for preparing this compound involve the introduction of a thiol group at the C3 position of the indole ring. Key approaches include:

  • Alkaline hydrolysis of an S-(3-indolyl)isothiouronium salt: This is a classical and effective method. The isothiouronium salt is typically prepared by the reaction of an indole with thiourea in the presence of an oxidizing agent like iodine. Subsequent hydrolysis with a base yields the desired thiol.

  • Direct C-H thiolation of indole: This modern approach utilizes various catalysts to directly form the C-S bond. Common methods include iodine-catalyzed reactions with thiols or Bunte salts, and acid-promoted reactions with sulfinates.[1][2] These methods are often regioselective for the C3 position.

Q2: I am observing very low yields in my this compound synthesis. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Catalyst Inefficiency: The choice and loading of the catalyst are critical. For direct thiolation methods, screening different catalysts and optimizing their concentration is crucial.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Indole chemistry is often sensitive, and these parameters need to be carefully controlled.

  • Side Reactions: The formation of byproducts, such as disulfides (from oxidation of the thiol) and di-indolyl sulfides, can consume the starting materials and the desired product.

  • Instability of the Product: this compound can be unstable and prone to oxidation, especially during workup and purification.

Q3: My purified this compound seems to degrade over time. How can I improve its stability?

A3: this compound is susceptible to oxidation, leading to the formation of the corresponding disulfide. To enhance its stability:

  • Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) and protected from light.

  • Use of Antioxidants: In some applications, the addition of a small amount of an antioxidant may help to prevent degradation in solution.

  • Immediate Use: It is often best to use the freshly prepared thiol as quickly as possible in subsequent reaction steps.

Q4: Are there any known biological signaling pathways involving this compound?

A4: Currently, there is limited specific information in the scientific literature detailing the direct involvement of this compound in well-defined biological signaling pathways. It is more commonly regarded as a synthetic intermediate for the preparation of a wide range of biologically active indole derivatives. However, the broader class of indole-containing compounds is known to interact with various biological targets.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Inefficient Catalyst - Screen different catalysts (e.g., I₂, CuI, FeCl₃) for direct thiolation methods. - Optimize catalyst loading; higher loading does not always lead to better yields and can promote side reactions.
Incorrect Reaction Temperature - Systematically vary the reaction temperature. Some reactions require heating to overcome the activation energy, while others proceed optimally at room temperature or below to minimize side reactions.
Poor Quality of Reagents - Ensure all reagents, especially the indole and the sulfur source, are pure. - Use freshly distilled solvents.
Presence of Oxygen - Degas the solvent and perform the reaction under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the thiol product to disulfide.
Problem 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Suggested Solution
Over-reaction or Side Reactions - Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. - Lowering the reaction temperature can sometimes improve selectivity.
Formation of Di-indolyl Sulfide - This can occur if the initially formed thiol reacts with another molecule of activated indole. Try using a slight excess of the sulfur source.
Regioselectivity Issues (Thiolation at other positions) - While C3 thiolation is generally favored, other isomers can form. The choice of catalyst and solvent can influence regioselectivity. Literature reports suggest that iodine-based systems show high C3 selectivity.[2]
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Product Instability on Silica Gel - this compound can be sensitive to acidic silica gel. - Use deactivated (neutral) silica gel for column chromatography. - Minimize the time the product spends on the column.
Co-elution with Impurities - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider alternative purification methods such as preparative TLC or recrystallization.
Oxidation during Purification - Add a small amount of a reducing agent like dithiothreitol (DTT) to the elution solvent to prevent disulfide formation. - Work quickly and keep fractions cold.

Data Presentation

The following table summarizes the results for a hydroiodic acid-promoted C3-sulfenylation of various indoles with sodium sulfinates, which serves as a model for C-S bond formation at the indole-3 position.

Table 1: HI-Promoted C3-Sulfenylation of Indoles with Sodium Sulfinates [1]

EntryIndole DerivativeSulfinate SaltProductYield (%)
11H-IndoleSodium p-toluenesulfinate3-(p-tolylthio)-1H-indole95
22-Methyl-1H-indoleSodium p-toluenesulfinate2-Methyl-3-(p-tolylthio)-1H-indole92
35-Methoxy-1H-indoleSodium p-toluenesulfinate5-Methoxy-3-(p-tolylthio)-1H-indole96
45-Bromo-1H-indoleSodium p-toluenesulfinate5-Bromo-3-(p-tolylthio)-1H-indole93
51H-IndoleSodium benzenesulfinate3-(phenylthio)-1H-indole94
61H-IndoleSodium 4-fluorobenzenesulfinate3-((4-fluorophenyl)thio)-1H-indole97

Reaction Conditions: Indole (0.6 mmol), Sodium Sulfinate (0.72 mmol), HI (4 equiv., 55-57% water solution) in MeCN at room temperature for 2 hours.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via S-(3-Indolyl)isothiouronium Iodide

This protocol is based on the principle of forming an isothiouronium salt followed by alkaline hydrolysis.

Step 1: Synthesis of S-(3-Indolyl)isothiouronium Iodide

  • To a stirred solution of 1H-indole (1.17 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (50 mL) at 0°C, a solution of iodine (2.54 g, 10 mmol) in ethanol (20 mL) is added dropwise over 30 minutes.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield S-(3-indolyl)isothiouronium iodide.

Step 2: Alkaline Hydrolysis to this compound

  • The S-(3-indolyl)isothiouronium iodide (10 mmol) is suspended in a degassed solution of 10% aqueous sodium hydroxide (50 mL).

  • The mixture is heated at reflux under a nitrogen atmosphere for 4 hours.

  • After cooling to room temperature, the solution is acidified with dilute hydrochloric acid to pH 5-6.

  • The precipitated product is collected by filtration, washed with water, and dried under vacuum.

  • Further purification can be achieved by column chromatography on neutral silica gel using a hexane/ethyl acetate solvent system.

Mandatory Visualizations

Catalyst_Selection_Workflow start Start: Need to Synthesize This compound method_selection Select Synthesis Method start->method_selection direct_thiolation Direct C-H Thiolation method_selection->direct_thiolation isothiouronium Isothiouronium Route method_selection->isothiouronium catalyst_screening Catalyst Screening (e.g., I₂, CuI, Lewis Acids) direct_thiolation->catalyst_screening reaction_optimization Optimize Reaction Conditions (Temp, Time, Solvent) isothiouronium->reaction_optimization catalyst_screening->reaction_optimization analysis Analyze Yield & Purity (TLC, LC-MS, NMR) reaction_optimization->analysis troubleshooting Troubleshoot Issues analysis->troubleshooting Issues Detected success Successful Synthesis analysis->success High Yield & Purity low_yield Low Yield troubleshooting->low_yield side_products Side Products troubleshooting->side_products low_yield->catalyst_screening Re-evaluate Catalyst side_products->reaction_optimization Adjust Conditions

Caption: Logical workflow for catalyst selection and troubleshooting in this compound synthesis.

Troubleshooting_Logic start Problem Detected During Synthesis no_product Low or No Product start->no_product multiple_products Multiple Products on TLC start->multiple_products purification_issue Difficulty in Purification start->purification_issue check_reagents Verify Reagent Purity & Conditions (Inert atmosphere, Dry Solvents) no_product->check_reagents adjust_temp_time Adjust Temperature & Time multiple_products->adjust_temp_time Control Kinetics check_workup Review Workup Procedure (pH, Temperature) purification_issue->check_workup optimize_catalyst Optimize Catalyst & Loading check_reagents->optimize_catalyst optimize_catalyst->adjust_temp_time change_solvent Change Solvent adjust_temp_time->change_solvent neutral_silica Use Neutral Silica Gel check_workup->neutral_silica alt_purification Alternative Purification (Recrystallization, Prep-TLC) neutral_silica->alt_purification

Caption: Troubleshooting flowchart for common issues in this compound reactions.

References

Addressing solubility issues of 1H-Indole-3-thiol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 1H-Indole-3-thiol in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, due to the presence of the indole ring, is anticipated to have limited solubility in aqueous solutions. The indole moiety is largely non-polar. However, the thiol (-SH) group can participate in hydrogen bonding, potentially improving its solubility in polar organic solvents compared to indole itself.[1][2][3][4] Generally, it is expected to be more soluble in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, and less soluble in non-polar solvents like hexane.[2][5]

Q2: I am observing that my this compound is difficult to dissolve even in recommended organic solvents. What could be the reason?

A2: Several factors could contribute to this issue. Firstly, the purity of the compound can affect its solubility. Impurities may not dissolve, giving the appearance of low solubility. Secondly, the presence of moisture in the solvent can be a factor, especially for a reactive compound like a thiol. It is also possible that at the desired concentration, you are exceeding the solubility limit of the compound in that specific solvent at room temperature.

Q3: Are there any stability concerns with this compound in solution?

A3: Yes, thiols are susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of disulfides.[1] This dimerization would alter the compound's properties, including its solubility. It is advisable to use fresh solutions and consider storing stock solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle heating can be a viable method to increase the solubility of many compounds. However, for this compound, caution is advised. Excessive heat could potentially lead to degradation or promote oxidation. If you choose to heat the solution, do so gently and for a minimal amount of time. Always check for any visual signs of degradation, such as a color change.

Troubleshooting Guides

Issue: this compound is not dissolving in the selected organic solvent.

This guide provides a systematic approach to addressing this common issue.

Logical Workflow for Troubleshooting Solubility Issues

cluster_0 Initial Assessment cluster_1 Solvent Selection & Optimization cluster_2 Advanced Techniques cluster_3 Final Check start Start: Solubility Issue Identified verify Verify Compound Purity & Solvent Grade start->verify solubility_test Perform Small-Scale Solubility Test verify->solubility_test co_solvent Try a Co-solvent System solubility_test->co_solvent ph_adjust Consider pH Adjustment (for polar protic solvents) co_solvent->ph_adjust solubilizing_excipients Use Solubilizing Excipients (e.g., cyclodextrins) ph_adjust->solubilizing_excipients particle_size Particle Size Reduction (if applicable) solubilizing_excipients->particle_size end Issue Resolved? particle_size->end end->start No, Re-evaluate

Caption: A workflow diagram for troubleshooting poor solubility.

Step-by-Step Troubleshooting Actions:

  • Initial Verification :

    • Check Compound Purity : Ensure the this compound you are using is of high purity. Impurities can significantly impact solubility.

    • Verify Solvent Quality : Use anhydrous, high-purity solvents. The presence of water or other impurities in the solvent can affect the solubility.

  • Systematic Solvent Screening :

    • If the initial solvent choice is ineffective, perform a small-scale solubility test with a panel of solvents.[6] A recommended list is provided in the table below.

  • Employ a Co-solvent System :

    • If a single solvent does not provide the desired solubility, a co-solvent system can be effective.[5][6] This involves dissolving the compound in a small amount of a strong organic solvent (e.g., DMSO) and then diluting it with a second, less harsh solvent that is miscible with the first.[6]

  • Consider pH Modification :

    • The thiol group is weakly acidic, and the indole nitrogen is very weakly acidic.[1] Adjusting the pH of a protic solvent might slightly enhance solubility, although this effect is expected to be minimal for the non-ionizable indole ring.

  • Advanced Solubilization Techniques :

    • For challenging cases, especially when preparing aqueous dilutions from an organic stock, consider the use of solubilizing excipients like cyclodextrins.[7][8] These can encapsulate the hydrophobic indole moiety, increasing its apparent solubility in more polar environments.[8]

Data Presentation

Table 1: Qualitative Solubility and Recommended Solvents for this compound

Solvent ClassExample SolventsExpected SolubilityRecommendations & Notes
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighRecommended for preparing high-concentration stock solutions. Be mindful of the final concentration in biological assays due to potential toxicity.[6][8]
Alcohols Ethanol, MethanolModerate to HighGood for intermediate dilutions. Less toxic than DMSO or DMF for many applications.
Ethers Tetrahydrofuran (THF)ModerateCan be a suitable solvent, but ensure it is peroxide-free.
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowUse with caution due to toxicity and potential for reaction.
Aromatic Toluene, BenzeneLowNot generally recommended due to the polarity of the thiol group.
Alkanes Hexane, HeptaneVery LowNot recommended for dissolving this compound.
Aqueous Buffers Water, PBSVery LowDirect dissolution is unlikely. Prepare a stock in an organic solvent first.[5]

Experimental Protocols

Protocol 1: Small-Scale Solubility Determination

Objective: To estimate the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Selection of organic solvents (e.g., DMSO, Ethanol, Methanol, THF)

  • Analytical balance

  • Vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Micropipettes

Experimental Workflow for Solubility Determination

cluster_0 Preparation cluster_1 Titration & Dissolution cluster_2 Calculation & Recording cluster_3 Finalization weigh Weigh a precise amount of this compound (e.g., 1 mg) into a vial. add_solvent Add a small, incremental volume of solvent (e.g., 10 µL). weigh->add_solvent vortex Vortex for 30-60 seconds. add_solvent->vortex inspect Visually inspect for complete dissolution. vortex->inspect inspect->add_solvent Not Dissolved record_volume Record the total volume of solvent added to achieve dissolution. inspect->record_volume Dissolved calculate Calculate the estimated solubility (e.g., in mg/mL). record_volume->calculate repeat_solvent Repeat for each solvent to be tested. calculate->repeat_solvent

Caption: An experimental workflow for determining solubility.

Procedure:

  • Accurately weigh a small amount of this compound (e.g., 1 mg) and place it into a clean vial.[6]

  • Add a small, precise volume of the chosen organic solvent (e.g., 10 µL) to the vial.

  • Vortex the vial for 30-60 seconds to facilitate dissolution.[6]

  • Visually inspect the solution against a dark background to see if all the solid has dissolved.

  • If the solid is not completely dissolved, continue adding small increments of the solvent, vortexing, and inspecting after each addition.

  • Once the compound is fully dissolved, record the total volume of solvent used.

  • Calculate the estimated solubility using the formula: Solubility (mg/mL) = Mass of compound (mg) / Total volume of solvent (mL).

  • Repeat this process for each solvent you wish to test.

Protocol 2: Preparation of a Stock Solution Using a Co-solvent System

Objective: To prepare a concentrated stock solution of this compound for further dilution into aqueous media.

Materials:

  • This compound

  • Primary solvent (e.g., DMSO)

  • Secondary, less harsh solvent (e.g., Ethanol or PEG 400)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh the desired amount of this compound to prepare your stock solution.

  • Add a minimal amount of the primary solvent (e.g., DMSO) to completely dissolve the compound.

  • Once fully dissolved, slowly add the secondary solvent while vortexing. A common starting point for a co-solvent mixture could be a 1:1 ratio of the primary and secondary solvents.[6]

  • This co-solvent stock solution can then be added dropwise to your final aqueous buffer with vigorous stirring to reach the desired final concentration.

  • Always prepare a vehicle control containing the same concentration of the co-solvent mixture in your final buffer to account for any effects of the solvents themselves.

References

Storage and handling best practices for 1H-Indole-3-thiol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides best practices for the storage and handling of 1H-Indole-3-thiol to minimize degradation and ensure the integrity of your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Storage and Handling Best Practices

Proper storage and handling are critical to prevent the degradation of this compound. This compound is sensitive to atmospheric oxygen and light. The primary degradation pathway for thiols is oxidation to disulfides, while the indole ring can also undergo oxidation.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°C to 4°CSlows down the rate of oxidative and other degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the thiol group.
Light Amber vial or protection from lightThe indole moiety can be light-sensitive.
Container Tightly sealed, appropriate material (e.g., glass)Prevents exposure to air and moisture.

Table 2: Handling Recommendations

PracticeRecommendationRationale
Work Environment Fume hoodTo minimize inhalation and manage the potent odor characteristic of thiols.
Atmosphere Work under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques)Minimizes exposure to oxygen.
Solvents Use deoxygenated solvents for preparing solutions.Removes dissolved oxygen that can initiate degradation.
Solutions Prepare fresh solutions before use.The stability of this compound in solution is lower than in its solid state.
Disposal Quench waste containing thiols with a bleach solution.Neutralizes the thiol and its odor.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: My compound has changed color (e.g., to a yellowish or brownish tint).

  • Question: I received my this compound as a white to off-white solid, but it has developed a yellowish or brownish color over time. What does this indicate and is it still usable?

  • Answer: A change in color often indicates degradation, likely due to oxidation of the thiol or indole moieties. The usability of the compound depends on the extent of degradation and the sensitivity of your application. It is recommended to analyze the purity of the material by techniques such as HPLC or LC-MS before use. To prevent this, always store the compound under an inert atmosphere, protected from light, and at a low temperature.

Issue 2: I am observing unexpected spots on my TLC or peaks in my HPLC/LC-MS analysis.

  • Answer: Unexpected spots or peaks are likely degradation products or side-products from your reaction. For this compound, common degradation products include the corresponding disulfide formed by the oxidation of the thiol group. Under acidic conditions, dimerization or oligomerization of the indole ring can also occur.[1] It is also possible that the indole ring itself has been oxidized, potentially to an oxindole derivative. We recommend using LC-MS to identify the molecular weights of these impurities, which can help in elucidating their structures.

Issue 3: My reaction is not proceeding as expected, or the yield is very low.

  • Question: I am using this compound in a reaction, but I am getting a low yield of my desired product. Could the quality of the thiol be the issue?

  • Answer: Yes, the purity and stability of this compound are crucial for successful reactions. If the thiol has degraded, the concentration of the active starting material is lower than anticipated, leading to reduced yields. Furthermore, the degradation products might interfere with your reaction. We recommend the following troubleshooting steps:

    • Assess Purity: Check the purity of your this compound using a suitable analytical method like HPLC or ¹H NMR.

    • Use Fresh Material: If possible, use a freshly opened container of the thiol.

    • Optimize Handling: Ensure that you are handling the compound under strictly inert conditions and using deoxygenated solvents.

Below is a logical workflow to troubleshoot common issues encountered with this compound.

G cluster_observed_issue Observed Issue cluster_investigation Investigation cluster_root_cause Potential Root Cause cluster_solution Solution issue Unexpected Experimental Result (e.g., low yield, side products) check_purity Check Purity of this compound (HPLC, LC-MS, NMR) issue->check_purity review_handling Review Handling & Storage Procedures issue->review_handling analyze_byproducts Analyze Unexpected Products (LC-MS, NMR) issue->analyze_byproducts degradation Degradation of Starting Material check_purity->degradation Purity is low review_handling->degradation Improper handling side_reaction Reaction Condition Issues analyze_byproducts->side_reaction Identified as side-products improve_handling Implement Strict Inert Atmosphere & Use Fresh/Purified Thiol degradation->improve_handling optimize_reaction Modify Reaction Conditions (e.g., temperature, pH, catalyst) side_reaction->optimize_reaction

Caption: Troubleshooting workflow for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are:

  • Oxidation of the thiol group: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of a disulfide bond (-S-S-), resulting in a dimer of the original molecule.

  • Oxidation of the indole ring: The electron-rich indole ring can be oxidized, potentially forming oxindole derivatives. Under certain conditions, especially acidic ones, oligomerization of the indole moiety can also occur.[1]

The following diagram illustrates these potential degradation pathways.

G cluster_main This compound Degradation Pathways cluster_oxidation Oxidation cluster_acid_mediated Acid-Mediated indole_thiol This compound disulfide Disulfide Dimer indole_thiol->disulfide O2 oxindole Oxindole Derivative indole_thiol->oxindole Oxidizing agents oligomer Oligomerization/Dimerization indole_thiol->oligomer H+

Caption: Potential degradation pathways for this compound.

Q2: How can I deoxygenate solvents for use with this compound?

A2: A common method is to bubble an inert gas, such as argon or nitrogen, through the solvent for at least 30 minutes. For more rigorous deoxygenation, the freeze-pump-thaw method is recommended.

Q3: Can I store solutions of this compound?

A3: It is strongly recommended to prepare solutions of this compound fresh for each experiment. If a solution must be stored for a short period, it should be in a tightly sealed container under an inert atmosphere and kept at a low temperature (e.g., -20°C). However, the stability in solution is significantly lower than in the solid state.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the purity of this compound and monitoring its degradation over time. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of potential degradation products, which aids in their structural elucidation.

Experimental Protocols

Protocol 1: General Handling of this compound
  • Preparation: Before handling, ensure you have a properly functioning fume hood and a source of inert gas (argon or nitrogen). All glassware should be oven-dried and cooled under a stream of inert gas.

  • Weighing: Weigh the required amount of this compound in a glovebox or under a positive pressure of inert gas. If a glovebox is not available, you can create a temporary inert atmosphere in a sealed bag.

  • Dissolution: Use a cannula or a gas-tight syringe to transfer deoxygenated solvent to the flask containing the thiol.

  • Reaction: Maintain a positive pressure of inert gas throughout the experiment using a balloon or a bubbler system.

  • Work-up: Conduct all work-up procedures in the fume hood. Be mindful that thiols have a strong, unpleasant odor.

  • Waste Disposal: Neutralize any thiol-containing waste with a bleach solution before disposal.

Protocol 2: Forced Degradation Study of this compound

This protocol can be used to assess the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable deoxygenated solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl (in deoxygenated water). Keep at 40°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH (in deoxygenated water). Keep at 40°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of a 3% hydrogen peroxide solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

    • Photostability: Expose a solution of the compound (e.g., 0.1 mg/mL) to a calibrated light source (e.g., ICH option 2).

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by HPLC-UV and LC-MS to determine the percentage of degradation and identify major degradation products. A control sample protected from the stress condition should be analyzed in parallel.

References

Validation & Comparative

Comparative Reactivity Analysis: 1H-Indole-3-thiol vs. Other Indole Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nucleophilic reactivity of 1H-Indole-3-thiol against other common indole-based nucleophiles, such as indole, 2-methylindole, and 3-methylindole. While direct quantitative kinetic comparisons for this compound are not extensively documented in publicly available literature, this guide synthesizes established principles of chemical reactivity, supported by analogous experimental data, to provide a robust framework for understanding and predicting its behavior in nucleophilic reactions.

Executive Summary

This compound is anticipated to be a significantly more potent nucleophile than other indole derivatives where the nucleophilic attack originates from the indole ring itself (typically at the C3 position) or the indole nitrogen. This enhanced reactivity is primarily attributed to the inherent properties of the thiol group, specifically the high polarizability and acidity of the sulfur atom. This guide will delve into the theoretical basis for this increased reactivity, present qualitative comparisons based on known reactions, and provide detailed experimental protocols for researchers to conduct their own quantitative comparisons.

Theoretical Framework for Nucleophilicity

The nucleophilicity of the indole ring is concentrated at the C3 position due to the electron-donating nature of the nitrogen atom. However, when a thiol group is introduced at this position, it becomes the primary site of nucleophilic attack. The superior nucleophilicity of thiols compared to the indole ring or the indole nitrogen can be attributed to two key factors:

  • Polarizability: Sulfur is a larger and more polarizable atom than nitrogen or carbon. Its electron cloud is more easily distorted, allowing for more effective orbital overlap with electrophiles at a greater distance, which lowers the activation energy of the reaction.

  • Acidity and the "Alpha Effect": Thiols are more acidic than the N-H of the indole ring. Consequently, the corresponding thiolate anion (indole-3-thiolate) is readily formed under basic conditions and is a highly potent nucleophile.

Comparative Reactivity Overview

The following table summarizes the expected trend in nucleophilic reactivity based on general chemical principles.

NucleophilePrimary Nucleophilic CenterExpected Relative ReactivityRationale
This compound Sulfur AtomHighest High polarizability of sulfur; formation of a potent thiolate anion.
Indole Carbon-3 (C3)LowerNucleophilicity is derived from the electron-rich pyrrole ring.
2-Methylindole Carbon-3 (C3)ModerateThe electron-donating methyl group at C2 slightly enhances the nucleophilicity of the C3 position compared to unsubstituted indole.
3-Methylindole (Skatole) Carbon-2 (C2) or Nitrogen (N1)Lowest (at carbon)The C3 position is blocked. Nucleophilic attack at C2 is less favorable. N-alkylation is possible but generally requires a strong base.

Supporting Experimental Evidence (Qualitative)

While direct kinetic comparisons are scarce, the enhanced nucleophilicity of thiols in reactions where indoles are also potential nucleophiles is well-documented. For instance, in competitive Michael additions to electron-deficient alkenes, thiols are known to react preferentially over the indole C3 position. This is exemplified in various multicomponent reactions where the thiol addition precedes reactions involving other nucleophilic centers.

Experimental Protocols for Quantitative Comparison

To facilitate direct quantitative comparison of the nucleophilic reactivity of this compound and other indole derivatives, the following experimental protocols are proposed. These methods are based on established kinetic studies of thiols and indoles.

Competitive Michael Addition Assay

This experiment aims to determine the relative reactivity of this compound and a competing indole nucleophile (e.g., indole or 2-methylindole) towards a Michael acceptor.

Materials:

  • This compound

  • Indole (or other indole derivative)

  • Michael acceptor (e.g., N-phenylmaleimide or methyl vinyl ketone)

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare equimolar stock solutions (e.g., 0.1 M) of this compound, the competing indole nucleophile, and the Michael acceptor in anhydrous acetonitrile.

  • In a reaction vial, combine 1.0 mL of the this compound solution and 1.0 mL of the competing indole nucleophile solution.

  • Add 0.1 mL of the internal standard solution.

  • Initiate the reaction by adding 1.0 mL of the Michael acceptor solution.

  • At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot of the reaction mixture and quench it by diluting with a known volume of a suitable solvent (e.g., acetonitrile/water mixture).

  • Analyze the quenched aliquots by HPLC to determine the concentration of the remaining reactants and the formation of the respective adducts.

  • The relative rates of consumption of the nucleophiles will provide a quantitative measure of their relative reactivity.

Determination of Second-Order Rate Constants for Alkylation

This protocol is designed to measure the absolute rate constants for the reaction of each nucleophile with a standard electrophile.

Materials:

  • This compound

  • Indole (or other indole derivative)

  • Electrophile (e.g., benzyl bromide or methyl iodide)

  • Dichloromethane (anhydrous)

  • UV-Vis Spectrophotometer or NMR spectrometer

Procedure:

  • Prepare stock solutions of known concentrations for each nucleophile and the electrophile in anhydrous dichloromethane.

  • For each nucleophile, set up a series of reactions with a pseudo-first-order condition, where the concentration of the nucleophile is in large excess (e.g., 10-fold or greater) compared to the electrophile.

  • Monitor the disappearance of the electrophile or the appearance of the product over time using a suitable analytical technique. For example, if the product has a distinct UV-Vis absorbance, spectrophotometry can be used. Alternatively, 1H NMR spectroscopy can be employed to follow the reaction progress by integrating characteristic signals of the reactant and product.

  • The observed pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the electrophile concentration versus time.

  • The second-order rate constant (k2) is then calculated by dividing k_obs by the concentration of the nucleophile.

  • Comparing the k2 values for each nucleophile will provide a quantitative measure of their relative reactivity.

Visualizing Reaction Pathways and Workflows

Diagram 1: Comparative Nucleophilic Attack on a Michael Acceptor

G Comparative Nucleophilic Attack on a Michael Acceptor cluster_reactants Reactants cluster_products Products Indole-3-thiol Indole-3-thiol Thiol_Adduct Thiol Adduct (Major Product) Indole-3-thiol->Thiol_Adduct Faster Reaction Indole Indole Indole_Adduct Indole Adduct (Minor Product) Indole->Indole_Adduct Slower Reaction Michael_Acceptor Michael Acceptor

Caption: Expected outcome of a competitive Michael addition reaction.

Diagram 2: Experimental Workflow for Determining Second-Order Rate Constants

G Workflow for Kinetic Analysis of Nucleophilic Substitution A Prepare Stock Solutions (Nucleophile & Electrophile) B Mix Reactants (Pseudo-first-order conditions) A->B C Monitor Reaction Progress (Spectroscopy or NMR) B->C D Plot ln[E] vs. Time C->D E Calculate k_obs (from slope) D->E F Calculate k2 (k2 = k_obs / [Nu]) E->F G Compare k2 values F->G

Caption: A generalized workflow for the kinetic analysis of nucleophilic substitution reactions.

Diagram 3: Signaling Pathway Implication - Thiol Reactivity in Biological Systems

G Reactivity of Indole Derivatives with Electrophilic Signaling Molecules Electrophilic_Molecule Electrophilic Signaling Molecule (e.g., ROS) Indole_Derivative Other Indole Derivatives Electrophilic_Molecule->Indole_Derivative Slower or No Reaction Covalent_Adduct Covalent Adduct (Modulated Activity) Electrophilic_Molecule->Covalent_Adduct Rapid Reaction Indole-3-thiol Indole-3-thiol Indole-3-thiol->Covalent_Adduct Cellular_Response Modulation of Cellular Response Covalent_Adduct->Cellular_Response

Caption: Hypothetical role of this compound in modulating signaling pathways through covalent modification.

Conclusion

Based on fundamental principles of chemical reactivity, this compound is predicted to be a substantially more reactive nucleophile than indole and its simple alkylated derivatives. This enhanced reactivity, centered on the sulfur atom, opens up unique possibilities for its application in the synthesis of novel chemical entities and as a tool for probing biological systems. The experimental protocols provided in this guide offer a clear path for researchers to quantitatively validate these predictions and to further explore the rich chemistry of this versatile indole derivative.

Stability Showdown: A Comparative Analysis of Thioether Bonds from 1H-Indole-3-thiol and Other Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a chemical linkage is paramount to the efficacy and safety of modified biomolecules and novel therapeutics. This guide provides a detailed comparison of the stability of thioether bonds derived from the aromatic thiol, 1H-Indole-3-thiol, against those formed from commonly used aliphatic and proteinogenic thiols such as cysteine and glutathione. By examining the available experimental data and underlying chemical principles, this document aims to inform the rational design of stable thioether conjugates.

The thioether bond, a covalent linkage characterized by a sulfur atom connected to two organic groups, is a cornerstone in bioconjugation, medicinal chemistry, and materials science. Its formation is often straightforward, for instance, through the Michael addition of a thiol to an electron-deficient alkene. However, the stability of the resulting C-S bond can vary significantly depending on the structure of the thiol and the surrounding chemical environment. While thioethers derived from cysteine and other aliphatic thiols are well-studied, particularly in the context of antibody-drug conjugates (ADCs), the characteristics of thioethers from indole-based thiols are less understood. This guide consolidates available data to draw a meaningful comparison.

Chemical Stability Comparison

The chemical stability of a thioether bond is influenced by factors such as the nature of the thiol precursor, susceptibility to oxidation, and the reversibility of the formation reaction (e.g., retro-Michael addition).

General Properties of Thiols

The inherent properties of the thiol, including the acidity of the thiol proton (pKa) and the bond dissociation energy (BDE) of the S-H bond, can provide insights into the potential stability of the resulting thioether. A lower S-H BDE suggests that the thiol radical is more stable, which can sometimes correlate with a less stable C-S bond in the corresponding thioether under certain degradation pathways. Thiols are generally more acidic than their alcohol counterparts, with thiophenols being more acidic than aliphatic thiols.[1][2]

ThiolStructureThiol pKaS-H Bond Dissociation Energy (kcal/mol)Key Characteristics
This compound 3-mercapto-1H-indoleNot widely reported, but expected to be lower than aliphatic thiols due to the aromatic nature.Not explicitly found, but aromatic thiols generally have lower S-H BDEs than aliphatic thiols.Aromatic thiol with a potentially more stabilized thiolate anion. The indole ring is a versatile scaffold in medicinal chemistry.[3]
L-Cysteine ~8.3~87The primary thiol in proteins, crucial for structure and function. The thiol group is highly reactive.[4]
Glutathione (GSH) ~9.2Similar to other aliphatic thiols.A key intracellular antioxidant, its high concentration can impact the stability of exogenous thioether bonds through thiol exchange.[5]
Ethanethiol ~10.6~88A simple aliphatic thiol often used in fundamental reactivity studies.
Stability Under Different Conditions

Thioether bonds, particularly those formed from the reaction of thiols with maleimides, are susceptible to degradation through several mechanisms.[5]

  • Retro-Michael Addition: This is a reversal of the initial conjugation reaction, leading to the dissociation of the thioether. This process is particularly relevant in biological systems where high concentrations of endogenous thiols like glutathione can drive the reaction towards thiol exchange, potentially leading to off-target effects.[5][6]

  • Hydrolysis: The succinimide ring in maleimide-derived thioethers can undergo hydrolysis. While this can prevent the retro-Michael reaction, it may also lead to a heterogeneous product.[5]

  • Oxidation: The sulfur atom in a thioether is susceptible to oxidation to form sulfoxides and sulfones, which can alter the properties and stability of the molecule. The thioether in methionine is known to be susceptible to metabolic oxidation.[7]

Direct comparative stability data for thioethers derived from this compound is scarce. However, based on the lower S-H bond dissociation energy of aromatic thiols compared to aliphatic ones, it can be hypothesized that the corresponding thioether bond may be more labile under certain conditions. The electron-rich nature of the indole ring might also influence the susceptibility of the thioether to oxidative degradation pathways.

Enzymatic Stability

The enzymatic stability of thioether bonds is highly dependent on the specific enzyme and the overall structure of the molecule. While thioether bonds themselves are generally more stable to enzymatic cleavage than, for example, ester or amide bonds, they are not entirely inert.

There is evidence of enzymatic degradation of indole structures in various microorganisms, which often involves hydroxylation and ring cleavage.[8][9] However, specific data on the enzymatic cleavage of the C-S bond in S-alkylated indole-3-thiol derivatives is not well-documented in the reviewed literature. In contrast, the metabolism of sulfur-containing compounds, including the oxidation of thioethers, is a known biological process.[7] For instance, thioethers can be oxidized by cytochrome P450 enzymes.

Experimental Protocols

Accurate assessment of thioether bond stability is crucial for the development of robust bioconjugates and therapeutic agents. The following are detailed protocols for key in vitro stability assays.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of a thioether-linked compound in a biological matrix.

Materials:

  • Thioether-containing compound of interest

  • Human plasma (freshly prepared or properly stored)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into pre-warmed human plasma to a final concentration of, for example, 1 mg/mL.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding 3 volumes of cold quenching solution to precipitate plasma proteins.

  • Vortex and centrifuge the samples.

  • Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact compound remaining.

  • Plot the percentage of intact compound versus time to determine the stability profile and half-life.

Protocol 2: Thiol Exchange Stability Assay

This assay assesses the susceptibility of a thioether bond to cleavage by competing thiols.

Materials:

  • Thioether-containing compound of interest

  • Glutathione (GSH) or another thiol (e.g., cysteine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-MS system

Procedure:

  • Prepare a solution of the test compound in PBS.

  • Add a significant molar excess of glutathione (e.g., 100-fold).

  • Incubate the mixture at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analyze the samples by HPLC-MS to identify and quantify the intact compound, the released payload (if applicable), and the thiol-exchanged product (e.g., GSH adduct).

  • Calculate the rate of disappearance of the intact compound or the rate of formation of the exchanged product to determine the stability.

Visualizing Concepts and Workflows

To better understand the chemical principles and experimental procedures, the following diagrams are provided.

cluster_0 Thiol Precursors cluster_1 Thioether Formation (Michael Addition) cluster_2 Degradation Pathways IndoleThiol This compound Maleimide Maleimide Derivative IndoleThiol->Maleimide Cysteine L-Cysteine Cysteine->Maleimide Glutathione Glutathione Glutathione->Maleimide Thioether Thioether Bond (Thiosuccinimide Linkage) Maleimide->Thioether + Thiol RetroMichael Retro-Michael Addition (Thiol Exchange) Thioether->RetroMichael Hydrolysis Hydrolysis Thioether->Hydrolysis Oxidation Oxidation Thioether->Oxidation

Caption: Overview of thioether formation and degradation pathways.

start Start: Prepare Test Compound and Plasma/Thiol Solution incubate Incubate at 37°C start->incubate aliquot Take Aliquots at Defined Time Points incubate->aliquot quench Quench Reaction (e.g., with Acetonitrile) aliquot->quench analyze Analyze by HPLC or LC-MS quench->analyze data Plot % Intact Compound vs. Time analyze->data end End: Determine Stability Profile data->end

Caption: General workflow for in vitro stability assays.

Thioether Thioether Bond Instability Chemical Instability (e.g., Retro-Michael) Thioether->Instability PayloadRelease Premature Payload Release Instability->PayloadRelease OffTarget Off-Target Effects PayloadRelease->OffTarget ReducedEfficacy Reduced Efficacy PayloadRelease->ReducedEfficacy

Caption: Logical cascade of thioether bond instability in bioconjugates.

Conclusion

The stability of thioether bonds is a critical consideration in the design of modified biomolecules and therapeutics. While the stability of thioethers derived from cysteine and other aliphatic thiols has been extensively studied, particularly in the context of maleimide-based bioconjugation, there is a notable lack of direct comparative data for thioethers derived from this compound.

Based on fundamental chemical principles, the aromatic nature of this compound suggests that its thioether derivatives may exhibit different stability profiles compared to their aliphatic counterparts. The potentially lower S-H bond dissociation energy could imply a more labile thioether bond under certain conditions. However, without direct experimental evidence, this remains a hypothesis.

Researchers and drug developers interested in utilizing this compound for the formation of thioether linkages are strongly encouraged to perform rigorous stability studies, such as the plasma stability and thiol exchange assays detailed in this guide. Such investigations are essential to fully characterize the stability of these novel thioether bonds and to determine their suitability for therapeutic and other applications. Further research is needed to fill the current knowledge gap and to fully unlock the potential of indole-based thioether chemistry.

References

The Thiol Advantage: A Comparative Guide to the Enhanced Biological Activity of 1H-Indole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, renowned for its presence in a plethora of biologically active compounds. The strategic introduction of a thiol group at the 3-position of the indole ring has emerged as a powerful approach to augment and diversify the pharmacological profile of these parent compounds. This guide provides a comprehensive comparison of the biological activities of 1H-Indole-3-thiol derivatives against their parent indole counterparts, supported by experimental data, detailed methodologies, and mechanistic insights.

The addition of a sulfur-containing functional group can significantly enhance the anticancer, antimicrobial, and antioxidant properties of the indole nucleus. This enhancement is often attributed to the thiol group's ability to participate in various biological interactions, including hydrogen bonding, metal chelation, and redox reactions, thereby modulating the activity of key cellular targets.

Comparative Analysis of Biological Activities

To illustrate the enhanced bioactivity of this compound derivatives, this section presents a comparative summary of their performance in anticancer, antimicrobial, and antioxidant assays. While direct head-to-head comparisons are not always available in the literature, the following tables compile quantitative data from various studies to highlight the general trend of increased potency observed upon the introduction of a thiol or related sulfur-containing moiety.

Anticancer Activity

The introduction of sulfur-containing groups at the C-3 position of the indole ring has been shown to significantly boost cytotoxic activity against various cancer cell lines.

Table 1: Comparative Anticancer Activity of Indole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference Compound (Parent Indole Analogue)Cancer Cell LineIC50 (µM)
5-((1-aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione derivative (3k)[1]MDA-MB-435 (Melanoma)0.85Indole-3-carboxaldehydeVariousGenerally > 10
3-Aryl-thio-1H-indole derivative (6a)[2]HT29 (Colon)In nanomolar range3-Aryl-1H-indoleVariousMicromolar range
Indole-based 1,3,4-oxadiazole-thioacetamide derivative (2e)[3]HCT116 (Colon)6.43Erlotinib (a quinazoline derivative)HCT116 (Colon)17.86
Antimicrobial Activity

This compound derivatives and related sulfur-containing analogues have demonstrated potent and broad-spectrum antimicrobial activity, often surpassing that of their parent compounds.

Table 2: Comparative Antimicrobial Activity of Indole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference Compound (Parent Indole Analogue)MicroorganismMIC (µg/mL)
Indole-triazole derivative (3d)[4]MRSA3.125-50IndoleVarious bacteria>100
Indole-thiadiazole derivative (2c)[4]B. subtilis3.125IndoleB. subtilis>100
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (thiol precursor analogue)[5]MRSA0.98IndoleMRSA>100
5-Bromo-indole-3-carboxamide-polyamine conjugate (13b)[6]S. aureus≤ 0.28 µMIndole-3-carboxamideS. aureus>10 µM
3-Amino-5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidine derivative (5d)[7]S. aureus37.9–113.8 µMIndole-3-carboxaldehydeS. aureus>200 µM
Antioxidant Activity

The thiol group, with its capacity to donate a hydrogen atom or a single electron, often enhances the radical scavenging and antioxidant potential of the indole scaffold.

Table 3: Comparative Antioxidant Activity of Indole Derivatives

CompoundAssayIC50 ValueReference Compound (Parent Indole Analogue)AssayIC50 Value
Hydroxy substituted ethenyl indole[8]DPPH Assay~24 µMVitamin E (standard)DPPH Assay~26 µM
C-3 substituted indole with pyrrolidinedithiocarbamate[9]DPPH AssayHighGramine (parent indole alkaloid)DPPH AssayLow

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis of the biological activities of this compound derivatives.

Anticancer Activity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., HCT116, A549, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives and parent indoles) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Activity Assays

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

  • Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a freshly prepared solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity versus compound concentration.

Signaling Pathways and Mechanisms of Action

The enhanced biological activities of this compound derivatives can be attributed to their ability to modulate key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the potential mechanisms through which these compounds exert their anticancer and antimicrobial effects.

Anticancer Mechanisms: Targeting PI3K/Akt and NF-κB Pathways

Indole derivatives, including those with thiol modifications, have been shown to interfere with critical signaling cascades that regulate cell survival, proliferation, and inflammation in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation IndoleThiol This compound Derivatives IndoleThiol->PI3K Inhibition IndoleThiol->Akt Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_legend IKK IKK Complex IkB IκB IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB (p50/p65) k1 Complexed NFkB_n NF-κB NFkB->NFkB_n Translocation IndoleThiol This compound Derivatives IndoleThiol->IKK Inhibition Gene Target Gene Expression (Inflammation, Survival) NFkB_n->Gene Activation Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activation

Caption: NF-κB signaling pathway and its inhibition by this compound derivatives.

Antimicrobial Mechanism: Interference with Bacterial Quorum Sensing

Indole and its derivatives can act as signaling molecules in bacteria, and synthetic analogues, including thiol derivatives, can interfere with these communication pathways, a process known as quorum sensing (QS). Disrupting QS can inhibit biofilm formation and reduce the expression of virulence factors.

QuorumSensing cluster_bacteria Bacterial Cell cluster_synthesis cluster_receptor AutoinducerSynthase Autoinducer Synthase Autoinducer Autoinducer (Signaling Molecule) AutoinducerSynthase->Autoinducer Production Receptor Receptor Protein GeneExpression Virulence & Biofilm Gene Expression Receptor->GeneExpression Activation Autoinducer->Receptor Binding IndoleThiol This compound Derivatives IndoleThiol->AutoinducerSynthase Inhibition IndoleThiol->Receptor Antagonism

Caption: Bacterial quorum sensing pathway and its inhibition by this compound derivatives.

Conclusion

The incorporation of a thiol group at the 3-position of the indole ring consistently demonstrates a significant enhancement of its biological activities. The presented data, though compiled from various sources, strongly suggests that this compound derivatives are more potent anticancer, antimicrobial, and antioxidant agents compared to their parent indole compounds. The detailed experimental protocols provide a framework for the continued evaluation and comparison of these promising therapeutic candidates. Furthermore, the elucidation of their mechanisms of action, including the modulation of key signaling pathways like PI3K/Akt, NF-κB, and bacterial quorum sensing, opens new avenues for the rational design of next-generation indole-based therapeutics. Further direct comparative studies are warranted to fully delineate the structure-activity relationships and therapeutic potential of this exciting class of compounds.

References

A Comparative Analysis of 1H-Indole-3-thiol and 2-Mercaptoindole in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two isomeric indolethiols: 1H-Indole-3-thiol and 2-mercaptoindole. While both share the same molecular formula, their distinct structural differences lead to significant variations in their synthesis, stability, and reactivity. This document aims to furnish researchers with the necessary data to select the appropriate isomer for their synthetic endeavors.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and pharmaceuticals. The introduction of a thiol group to the indole ring opens up avenues for further functionalization and the synthesis of novel therapeutic agents. This compound, often referred to as 3-mercaptoindole, and its isomer, 2-mercaptoindole, are key synthons in this regard. However, a critical distinction lies in the tautomeric equilibrium of 2-mercaptoindole, which predominantly exists in its more stable thione form, indoline-2-thione. This guide will delve into a comparative analysis of the synthesis, physicochemical properties, and reactivity of this compound and the indoline-2-thione tautomer of 2-mercaptoindole.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and indoline-2-thione is presented below. These properties influence their solubility, stability, and reactivity in various synthetic protocols.

PropertyThis compoundIndoline-2-thione
Molecular Formula C₈H₇NSC₈H₇NS
Molecular Weight 149.21 g/mol [1]149.21 g/mol
Appearance Not consistently reported; likely a solidPale green powder[2]
Melting Point Not consistently reported159-161 °C[2]
Tautomerism Exists predominantly as the thiol formPredominantly exists as the thione tautomer
Solubility Soluble in organic solvents like DMSOSoluble in organic solvents like acetonitrile[3]

Synthesis Strategies

The synthetic routes to this compound and indoline-2-thione differ significantly, reflecting the electronic properties of the indole ring.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of indole with thiourea in the presence of iodine. This method proceeds through an S-(3-indolyl)isothiuronium iodide intermediate, which is subsequently hydrolyzed to yield the desired thiol.[4]

Indole Indole Intermediate S-(3-indolyl)isothiuronium iodide Indole->Intermediate + Thiourea, I₂ Thiourea Thiourea Iodine Iodine Product This compound Intermediate->Product Hydrolysis Hydrolysis Hydrolysis

Caption: Synthetic workflow for this compound.

Synthesis of Indoline-2-thione

Indoline-2-thione is typically synthesized from isatin. A common method involves the reduction of isatin to 2-oxindole, followed by thionation using a reagent like Lawesson's reagent. An alternative one-pot method involves the reaction of isatin and indole in the presence of a catalyst like VOSO₄, which can lead to related structures.[5] A more direct approach involves the reaction of indoline-2-one with a thionating agent.

Isatin Isatin Oxindole Indolin-2-one (2-Oxindole) Isatin->Oxindole Reduction Reduction Reduction Product Indoline-2-thione Oxindole->Product Thionation Thionation Thionation (e.g., Lawesson's Reagent)

Caption: Synthetic workflow for Indoline-2-thione.

Comparative Reactivity

The differing positions of the sulfur atom and the tautomeric forms of these isomers dictate their reactivity profiles, particularly towards electrophiles and in oxidation reactions.

Tautomerism and Nucleophilicity

The key difference lies in the predominant tautomeric form. This compound exists primarily as a thiol, making the sulfur atom a potent nucleophile. In contrast, 2-mercaptoindole exists as indoline-2-thione, where the sulfur is part of a thiocarbonyl group. The nucleophilicity in the latter case is more associated with the nitrogen atom or the enethiolate form in the presence of a base.

cluster_0 This compound cluster_1 2-Mercaptoindole Tautomerism Thiol Thiol Form (Predominant) Thiol_2 Thiol Form (Minor) Thione_2 Thione Form (Indoline-2-thione) (Predominant) Thiol_2->Thione_2 Equilibrium

Caption: Tautomeric equilibrium of the two isomers.

Reactions with Electrophiles

This compound: The sulfur atom in this compound is highly nucleophilic and readily undergoes S-alkylation and S-acylation reactions. The C3 position of the indole ring is also susceptible to electrophilic attack, but reactions at the sulfur atom are generally favored under neutral or basic conditions.

Indoline-2-thione: The reactivity of indoline-2-thione towards electrophiles is more complex. Alkylation can occur at the sulfur atom (via the enethiolate) or the nitrogen atom, depending on the reaction conditions and the nature of the electrophile. The C3 position is also a potential site for nucleophilic addition.[3]

Oxidation Reactions

Both isomers can be oxidized. This compound can be readily oxidized to the corresponding disulfide under mild conditions. Stronger oxidizing agents can lead to sulfonic acids. The oxidation of indoline-2-thione can lead to a variety of products, including the corresponding disulfide or isatin, depending on the oxidant used.[6]

Experimental Protocols

Synthesis of this compound from Indole and Thiourea

Materials:

  • Indole

  • Thiourea

  • Iodine

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • A solution of indole and thiourea in ethanol is prepared in a round-bottom flask.

  • A solution of iodine in ethanol is added dropwise to the mixture with stirring.

  • The reaction mixture is heated at reflux for a specified period, typically monitored by TLC.

  • After cooling, an aqueous solution of sodium hydroxide is added, and the mixture is heated to hydrolyze the intermediate.

  • The reaction mixture is cooled, acidified, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography.

Synthesis of Indoline-2-thione from Isatin

Materials:

  • Isatin

  • Lawesson's Reagent

  • Anhydrous toluene or other suitable solvent

Procedure:

  • Isatin and Lawesson's reagent are suspended in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • The mixture is heated at reflux for a specified time, with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford indoline-2-thione.[3]

Spectroscopic Data Summary

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compound δ 8.1-8.3 (br s, 1H, NH), 7.1-7.8 (m, 5H, Ar-H), 3.5-3.7 (br s, 1H, SH)Not readily available in cited literature~3400 (N-H), ~2550 (S-H), aromatic C-H and C=C stretches
Indoline-2-thione δ 8.8-9.2 (br s, 1H, NH), 6.8-7.4 (m, 4H, Ar-H), 3.6 (s, 2H, CH₂)Not readily available in cited literature~3200 (N-H), ~1680 (C=O of any residual oxindole), ~1100-1200 (C=S)

Note: The exact chemical shifts and peak intensities can vary depending on the solvent and concentration. The data presented is a generalized representation based on typical values for these functional groups.[7][8][9]

Conclusion

This compound and 2-mercaptoindole (as its indoline-2-thione tautomer) offer distinct synthetic opportunities for the development of novel indole-based compounds. The choice between these two isomers will largely depend on the desired reactivity and the target molecular architecture.

  • This compound is the preferred precursor for direct S-functionalization at the 3-position of the indole ring, leveraging the high nucleophilicity of the thiol group.

  • Indoline-2-thione provides a platform for modifications at the 2-position and the nitrogen atom, with the thione functionality offering unique reactivity for the synthesis of spirocyclic and other complex heterocyclic systems.

Researchers should carefully consider the stability and reactivity profiles outlined in this guide to make an informed decision for their synthetic strategies. The provided experimental protocols offer a starting point for the preparation of these valuable building blocks.

References

Evaluating the Impact of N-Substitution on 1H-Indole-3-thiol Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical reactivity of pharmacophores is crucial for designing novel therapeutics and synthetic pathways. The indole scaffold is a privileged structure in medicinal chemistry, and modifications to its core can significantly alter its biological and chemical properties. This guide provides a comparative evaluation of the impact of N-substitution on the reactivity of 1H-Indole-3-thiol, a key intermediate in the synthesis of various biologically active compounds. While direct, quantitative comparative studies are scarce in the published literature, this guide synthesizes established principles of organic chemistry and available experimental data to predict and explain the reactivity trends.

Introduction to this compound and N-Substitution

This compound is a versatile building block featuring a nucleophilic thiol group at the electron-rich C3 position of the indole ring. The reactivity of this thiol group can be modulated by introducing substituents at the N1 position. N-substitution alters the electron density of the indole ring system, which in turn influences the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate anion. This guide will focus on the comparison between the unsubstituted this compound and its N-alkyl, N-acyl, and N-sulfonyl derivatives.

Theoretical Impact of N-Substitution on Thiol Reactivity

The reactivity of the thiol group in indole-3-thiol is primarily dictated by the nucleophilicity of the thiolate anion. The formation of this anion and its subsequent reactivity are influenced by the electronic nature of the N-substituent.

  • N-Alkyl Substitution (e.g., N-Methyl): Alkyl groups are weakly electron-donating through an inductive effect. This is expected to slightly increase the electron density on the indole nitrogen and, by extension, the overall ring system. This would lead to a slight increase in the pKa of the thiol (making it less acidic) and a marginal increase in the nucleophilicity of the thiolate.

  • N-Acyl Substitution (e.g., N-Acetyl): Acyl groups are strongly electron-withdrawing due to the resonance effect of the carbonyl group. This delocalization of the nitrogen lone pair into the carbonyl group significantly decreases the electron density of the indole ring. Consequently, the thiol proton is expected to be more acidic (lower pKa), and the resulting thiolate anion will be less nucleophilic due to the delocalization of its negative charge.

  • N-Sulfonyl Substitution (e.g., N-Tosyl): Sulfonyl groups are also potent electron-withdrawing groups. Similar to N-acyl groups, they decrease the electron density of the indole ring, leading to a more acidic thiol and a less nucleophilic thiolate.

Comparative Data on Reactivity

Table 1: Predicted Impact of N-Substitution on the Properties of this compound

PropertyThis compound (Unsubstituted)N-Methyl-1H-indole-3-thiolN-Acetyl-1H-indole-3-thiolN-Sulfonyl-1H-indole-3-thiol
Electronic Nature of N-Substituent None (Reference)Weakly Electron-DonatingStrongly Electron-WithdrawingStrongly Electron-Withdrawing
Predicted Thiol pKa ReferenceHigherLowerLower
Predicted Thiolate Nucleophilicity ReferenceSlightly HigherSignificantly LowerSignificantly Lower

Table 2: Predicted Relative Rates of S-Alkylation

The S-alkylation of indole-3-thiols with an alkyl halide (e.g., methyl iodide) is a common reaction. The rate of this SN2 reaction is directly proportional to the nucleophilicity of the thiolate anion.

N-Substituted this compoundPredicted Relative Rate of S-Alkylation
N-MethylFastest
UnsubstitutedFast
N-AcetylSlow
N-SulfonylSlowest

Table 3: Predicted Relative Rates of Oxidation

The oxidation of thiols to disulfides is another important transformation. The ease of oxidation can be influenced by the electron density at the sulfur atom.

N-Substituted this compoundPredicted Relative Rate of Oxidation
N-MethylFastest
UnsubstitutedFast
N-AcetylSlower
N-SulfonylSlowest

Experimental Protocols

The following are general experimental protocols for key reactions of thiols that can be adapted for a comparative study of the reactivity of this compound and its N-substituted derivatives.

General Protocol for S-Alkylation of Indole-3-thiols

This procedure describes a typical method for the S-alkylation of a thiol using an alkyl halide.

Materials:

  • Indole-3-thiol derivative (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Alkyl halide (e.g., methyl iodide, 1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon), add the indole-3-thiol derivative.

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add the alkyl halide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Oxidation of Indole-3-thiols to Disulfides

This protocol outlines a general method for the oxidation of thiols to their corresponding disulfides using a mild oxidizing agent.

Materials:

  • Indole-3-thiol derivative (1.0 eq)

  • Methanol or another suitable solvent

  • Iodine (I₂, 0.5 eq)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the indole-3-thiol derivative in methanol in a round-bottom flask.

  • Add a solution of iodine in methanol dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting disulfide by column chromatography or recrystallization.

Visualizing the Impact of N-Substitution

The following diagrams, generated using Graphviz, illustrate the electronic effects of N-substitution and the general workflow for evaluating reactivity.

N_Substitution_Effect cluster_substituents N-Substituents cluster_indole Indole-3-thiol System N-H Unsubstituted (H) Indole Indole Ring Electron Density N-H->Indole Reference N-Alkyl Alkyl (e.g., -CH3) Electron-Donating N-Alkyl->Indole Increases N-Acyl Acyl (e.g., -COCH3) Electron-Withdrawing N-Acyl->Indole Decreases N-Sulfonyl Sulfonyl (e.g., -SO2R) Electron-Withdrawing N-Sulfonyl->Indole Decreases Thiol Thiol Group (-SH) Acidity (pKa) Indole->Thiol Influences Thiolate Thiolate Anion (-S⁻) Nucleophilicity Indole->Thiolate Influences Thiol->Thiolate Determines Concentration

Caption: Electronic effects of N-substituents on the indole-3-thiol system.

Experimental_Workflow cluster_reactants Reactants cluster_reactions Reactions cluster_analysis Analysis R1 This compound S_Alkylation S-Alkylation (e.g., with CH3I) R1->S_Alkylation Oxidation Oxidation (e.g., with I2) R1->Oxidation R2 N-Methyl-indole-3-thiol R2->S_Alkylation R2->Oxidation R3 N-Acetyl-indole-3-thiol R3->S_Alkylation R3->Oxidation R4 N-Sulfonyl-indole-3-thiol R4->S_Alkylation R4->Oxidation Kinetics Reaction Kinetics (e.g., by HPLC, NMR) S_Alkylation->Kinetics Yield Product Yield (%) S_Alkylation->Yield Oxidation->Kinetics Oxidation->Yield

Caption: Workflow for comparative reactivity studies of N-substituted indole-3-thiols.

Conclusion

The N-substituent on the this compound scaffold plays a critical role in modulating the reactivity of the C3-thiol group. Electron-donating groups, such as alkyl substituents, are predicted to enhance the nucleophilicity of the thiol, thereby increasing its reactivity in reactions like S-alkylation and oxidation. Conversely, electron-withdrawing groups, such as acyl and sulfonyl moieties, are expected to decrease the thiol's nucleophilicity, leading to slower reaction rates.

While this guide provides a framework based on established chemical principles, there is a clear need for direct experimental studies to quantify these effects. Researchers are encouraged to use the provided protocols to conduct comparative kinetic analyses, which would provide invaluable data for the drug discovery and chemical synthesis communities. Such studies would enable a more precise understanding of how N-substitution can be used to fine-tune the reactivity of this important heterocyclic building block.

A Head-to-Head Battle of Thiol Probes: Unveiling the Performance of 1H-Indole-3-thiol-based Probes Against Commercial Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of thiols are paramount for understanding cellular redox homeostasis, drug metabolism, and various pathological conditions. The market offers a diverse arsenal of fluorescent probes for this purpose, each with its own set of strengths and weaknesses. This guide provides an objective, data-driven comparison of a 1H-Indole-3-thiol-based probe, (E)-2-(4-mercaptostyryl)-1,3,3-trimethyl-3H-indol-1-ium (MSTI), against leading commercial alternatives, offering insights into their relative performance in key analytical parameters.

This comparison will focus on MSTI as a representative of the this compound class and will benchmark it against two widely used commercial probes: Alexa Fluor™ 488 C5 Maleimide, a high-performance dye, and 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM), a classic “turn-on” coumarin-based probe. The evaluation will encompass critical performance metrics including photophysical properties, reactivity, and selectivity.

Performance at a Glance: A Comparative Analysis

To facilitate a clear and objective comparison, the key performance characteristics of MSTI, Alexa Fluor™ 488 C5 Maleimide, and CPM are summarized in the table below. The data presented is a synthesis from various studies and manufacturer specifications to provide a comprehensive overview.

Feature(E)-2-(4-mercaptostyryl)-1,3,3-trimethyl-3H-indol-1-ium (MSTI)Alexa Fluor™ 488 C5 Maleimide7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM)
Probe Class This compoundXanthene (Fluorescein derivative)Coumarin
Excitation Max (nm) ~525~495~384
Emission Max (nm) ~598~519~469 (post-reaction)
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **Moderate~71,000Low (pre-reaction)
Fluorescence Quantum Yield (Φ) Low (quenched) -> High (upon reaction)High (~0.92)Very Low -> Moderate
Brightness (ε x Φ) Low -> HighVery HighVery Low -> Moderate
"Turn-On" Response YesNo (Always On)Yes
Reaction Mechanism Michael AdditionMichael AdditionMichael Addition
Selectivity for Thiols HighHighHigh
Photostability ModerateHighModerate

Signaling Pathways and Reaction Mechanisms

The detection of thiols by these probes is predicated on a specific chemical reaction that elicits a change in their fluorescent properties. For MSTI, Alexa Fluor™ 488 C5 Maleimide, and CPM, the underlying mechanism is a Michael addition reaction, where the nucleophilic thiol group of a biomolecule attacks the electron-deficient α,β-unsaturated carbonyl system of the probe.

In the case of "turn-on" probes like MSTI and CPM, the unbound probe is in a quenched or non-fluorescent state. The reaction with a thiol disrupts this quenching mechanism, leading to a significant increase in fluorescence intensity. In contrast, "always on" probes like Alexa Fluor™ 488 Maleimide are inherently fluorescent, and their reaction with a thiol results in the covalent labeling of the target molecule.

Thiol_Probe_Mechanisms cluster_MSTI MSTI (Turn-On) cluster_AF488 Alexa Fluor 488 Maleimide (Always On) cluster_CPM CPM (Turn-On) MSTI_unbound MSTI (Low Fluorescence) MSTI_adduct MSTI-Thiol Adduct (High Fluorescence) MSTI_unbound->MSTI_adduct Michael Addition MSTI_thiol Thiol (R-SH) AF488_unbound AF488-Maleimide (Fluorescent) AF488_adduct AF488-Thiol Adduct (Fluorescent) AF488_unbound->AF488_adduct Michael Addition AF488_thiol Thiol (R-SH) CPM_unbound CPM (Non-Fluorescent) CPM_adduct CPM-Thiol Adduct (Fluorescent) CPM_unbound->CPM_adduct Michael Addition CPM_thiol Thiol (R-SH)

Reaction mechanisms of thiol probes.

Experimental Protocols

To ensure a fair and rigorous comparison, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating the key performance parameters of the thiol probes.

I. Determination of Photophysical Properties

Objective: To measure and compare the excitation and emission spectra, molar extinction coefficient, and fluorescence quantum yield of the probes before and after reaction with a model thiol (e.g., N-acetylcysteine or glutathione).

Materials:

  • (E)-2-(4-mercaptostyryl)-1,3,3-trimethyl-3H-indol-1-ium (MSTI)

  • Alexa Fluor™ 488 C5 Maleimide

  • 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM)

  • N-acetylcysteine (NAC) or Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solutions: Prepare 10 mM stock solutions of each probe in anhydrous DMSO. Prepare a 100 mM stock solution of NAC or GSH in PBS.

  • Unbound Probe Spectra:

    • Dilute the probe stock solutions in PBS to a final concentration of 10 µM.

    • Measure the absorbance spectrum using the UV-Vis spectrophotometer to determine the absorbance maximum (λ_max_abs) and the molar extinction coefficient (ε).

    • Measure the fluorescence emission spectrum using the fluorometer, exciting at the λ_max_abs.

  • Thiol-Bound Probe Spectra:

    • To a 10 µM solution of each probe in PBS, add a 100-fold molar excess of NAC or GSH.

    • Incubate at room temperature for 1 hour, protected from light.

    • Repeat the absorbance and fluorescence measurements as described in step 2.

  • Quantum Yield Determination:

    • The fluorescence quantum yield (Φ) will be determined using the relative method with a known standard (e.g., fluorescein in 0.1 M NaOH for Alexa Fluor 488, quinine sulfate in 0.5 M H₂SO₄ for CPM and a suitable standard for MSTI).

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Experimental_Workflow cluster_prep Preparation cluster_unbound Unbound Probe Characterization cluster_bound Thiol-Bound Probe Characterization cluster_analysis Data Analysis prep_probes Prepare Probe Stock Solutions (10 mM in DMSO) dilute_unbound Dilute Probes to 10 µM in PBS prep_probes->dilute_unbound prep_thiol Prepare Thiol Stock Solution (100 mM in PBS) react_probes React Probes (10 µM) with Excess Thiol prep_thiol->react_probes measure_abs_unbound Measure Absorbance (UV-Vis) dilute_unbound->measure_abs_unbound measure_fluo_unbound Measure Fluorescence measure_abs_unbound->measure_fluo_unbound calc_extinction Calculate Molar Extinction Coefficient measure_abs_unbound->calc_extinction calc_qy Calculate Quantum Yield measure_fluo_unbound->calc_qy measure_abs_bound Measure Absorbance (UV-Vis) react_probes->measure_abs_bound measure_fluo_bound Measure Fluorescence measure_abs_bound->measure_fluo_bound measure_fluo_bound->calc_qy

Workflow for photophysical characterization.
II. Evaluation of Reactivity and Selectivity

Objective: To assess the reaction kinetics and selectivity of the probes towards various biologically relevant nucleophiles.

Materials:

  • Probe and thiol stock solutions (as prepared in Protocol I)

  • Solutions of other amino acids (e.g., cysteine, homocysteine, lysine, histidine, serine) and biologically relevant molecules (e.g., ascorbic acid) at 100 mM in PBS.

  • Fluorometer with a kinetic measurement mode.

Procedure:

  • Reaction Kinetics:

    • In a cuvette, add a 10 µM solution of the probe in PBS.

    • Place the cuvette in the fluorometer and start recording the fluorescence intensity over time.

    • Inject a final concentration of 100 µM of NAC or GSH into the cuvette and continue recording until the signal plateaus.

    • The initial rate of the reaction can be determined from the slope of the fluorescence intensity versus time plot.

  • Selectivity Assay:

    • Prepare a series of solutions, each containing 10 µM of the probe in PBS.

    • To each solution, add a 100-fold molar excess of a different amino acid or biological molecule.

    • Incubate for 1 hour at room temperature, protected from light.

    • Measure the fluorescence intensity of each solution.

    • Compare the fluorescence response generated by thiols to that of other potential interfering species.

Conclusion

The selection of a fluorescent thiol probe is a critical decision that hinges on the specific requirements of the experiment. The this compound-based probe, MSTI, offers a valuable "turn-on" fluorescence response, which is advantageous for minimizing background signal in complex biological samples. However, its photophysical properties, such as brightness and photostability, may differ from high-performance commercial dyes like Alexa Fluor™ 488 C5 Maleimide. Alexa Fluor™ 488 C5 Maleimide stands out for its exceptional brightness and photostability, making it a robust choice for demanding imaging applications, although its "always on" nature may contribute to higher background fluorescence. CPM, a well-established "turn-on" probe, provides a cost-effective option with good performance for many standard thiol quantification assays.

Ultimately, the optimal choice will depend on a careful consideration of the experimental goals, the required sensitivity, the imaging modality, and the potential for background interference. This guide provides the foundational data and protocols to empower researchers to make an informed decision and select the most appropriate tool to illuminate their scientific inquiries.

Safety Operating Guide

Proper Disposal of 1H-Indole-3-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of 1H-Indole-3-thiol are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety practices for hazardous chemical waste. This compound is classified as harmful if swallowed and causes serious eye irritation, necessitating its treatment as hazardous waste.[1] Adherence to the following procedures will minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to implement the following safety measures to minimize exposure:

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.

    • Body Protection: A laboratory coat and long-sleeved clothing.

  • Engineering Controls:

    • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be approached systematically. The following protocol outlines the necessary steps from waste generation to final disposal.

  • Waste Segregation:

    • Solid Waste: Collect any unused or unwanted solid this compound and any contaminated disposable lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.

    • Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[2]

    • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[2]

  • Waste Containment:

    • Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.

    • For liquid waste, do not fill containers beyond 80% of their capacity to allow for vapor expansion and to prevent spills.[2]

  • Waste Labeling:

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

      • The approximate concentration and quantity of the waste.

      • The date when the waste was first added to the container.

      • The primary hazards associated with the waste (e.g., "Toxic," "Irritant").

  • Storage of Waste:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.

    • Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.

    • Ensure that incompatible waste streams are stored separately to prevent accidental mixing and potentially dangerous reactions.

  • Final Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.[2][3]

    • Arrange for the pickup and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor.

    • Contact your institution's EHS office to schedule a waste pickup.

    • Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.

Quantitative Data Summary

ParameterGuidelineRationale
Container Fill Level (Liquids) Do not exceed 80% capacityTo allow for vapor expansion and prevent spills.[2]
Waste Storage Time Follow institutional and local regulations for SAAsTo ensure timely and compliant disposal of hazardous waste.
pH of Aqueous Waste Neutralize if safe and permissible by local regulationsTo minimize corrosivity and reactivity of the waste.
Segregation Separate from incompatible materials (e.g., strong oxidizers)To prevent dangerous chemical reactions.

Experimental Protocols for Decontamination

Decontamination of Glassware:

For glassware contaminated with this compound, a bleach bath can be an effective decontamination method. Thiols can be oxidized by bleach, rendering them less hazardous.

  • Preparation of Bleach Bath: In a designated and well-ventilated area, prepare a solution of household bleach (sodium hypochlorite) and water. A 10% bleach solution is often sufficient.

  • Soaking: Immediately after use, place the contaminated glassware into the bleach bath. Ensure the glassware is fully submerged.

  • Duration: Allow the glassware to soak for at least 12-24 hours.

  • Rinsing: After soaking, thoroughly rinse the glassware with water.

  • Final Cleaning: Proceed with standard laboratory glassware cleaning procedures.

  • Disposal of Bleach Bath: The used bleach bath may need to be disposed of as hazardous waste, depending on the concentration of oxidized thiols and local regulations. Consult your EHS office for guidance.

Note: It is not recommended to attempt to neutralize bulk this compound waste with bleach or other oxidizing agents without a validated and well-understood experimental protocol. Such attempts can be dangerous and may produce unknown and potentially more hazardous byproducts.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, glassware) waste_type->sharps_waste Sharps contain_solid Place in Labeled Solid Hazardous Waste Container solid_waste->contain_solid contain_liquid Place in Labeled Liquid Hazardous Waste Container (<80% full) liquid_waste->contain_liquid contain_sharps Place in Designated Sharps Container sharps_waste->contain_sharps storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment contain_solid->storage contain_liquid->storage contain_sharps->storage pickup Contact EHS for Hazardous Waste Pickup storage->pickup end End: Compliant Disposal by Licensed Contractor pickup->end

References

Personal protective equipment for handling 1H-Indole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1H-Indole-3-thiol

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is paramount for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes serious eye irritation [1]

Due to the presence of a thiol group, this compound may also possess a strong, unpleasant odor.

The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risks.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, or a face shield.Protects against splashes and aerosols that can cause serious eye irritation.
Skin Protection Nitrile rubber gloves (double-gloving recommended). Flame-resistant lab coat.Prevents skin contact.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes inhalation of any potential vapors or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Essential for preventing direct skin contact.
Operational and Handling Plan

A strict operational protocol is necessary to ensure the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Prepare and label all necessary glassware and equipment within the fume hood.

    • Have designated, labeled waste containers ready for liquid and solid chemical waste.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Conduct all manipulations of this compound within the chemical fume hood to control vapors and odor.

    • Avoid the generation of dust and aerosols.

    • Keep the container tightly closed when not in use.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.

Decontamination and Neutralization:

  • All glassware and equipment that has come into contact with this compound should be decontaminated.

  • A common and effective method for neutralizing thiols is through oxidation with a bleach solution (sodium hypochlorite).

  • Prepare a bleach bath (e.g., a 1:1 mixture of commercial bleach and water) within the fume hood.

  • Immerse contaminated glassware and equipment in the bleach bath for at least 14 hours to neutralize the thiol.

Final Disposal:

  • All chemical waste must be disposed of through a licensed hazardous waste disposal contractor, following all institutional and governmental regulations.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

Exposure RouteFirst Aid Instructions
If Swallowed Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
In Case of Skin Contact Wash with plenty of water. Take off immediately all contaminated clothing and wash it before reuse.
If Inhaled Move person into fresh air.

Spill Response:

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

  • Contain: For small spills, use an absorbent, non-combustible material (e.g., vermiculite, sand) to contain the spill.

  • Neutralize: The contained spill can be cautiously treated with a bleach solution to oxidize the thiol.

  • Collect: Carefully collect the absorbed and neutralized material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and emergency response.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood Functionality prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Prepare Materials in Fume Hood prep_ppe->prep_materials prep_waste Prepare Labeled Waste Containers prep_materials->prep_waste handle_transfer Transfer/Weigh This compound prep_waste->handle_transfer handle_reaction Perform Experimental Procedures handle_transfer->handle_reaction disp_segregate Segregate Liquid & Solid Waste handle_reaction->disp_segregate disp_decontaminate Decontaminate Glassware (Bleach Bath) disp_segregate->disp_decontaminate disp_package Package Waste for Disposal disp_decontaminate->disp_package disp_contractor Dispose via Licensed Contractor disp_package->disp_contractor

Caption: Workflow for the safe handling and disposal of this compound.

G cluster_response Immediate Actions cluster_cleanup Spill Cleanup (Trained Personnel Only) spill Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Safety Officer spill->alert first_aid Provide First Aid (as needed) spill->first_aid don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain neutralize Neutralize with Bleach Solution contain->neutralize collect Collect Waste for Disposal neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Emergency response workflow for a this compound spill or exposure.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.